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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,6-bis(methoxymethyl)aniline: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2,6-bis(methoxymethyl)aniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2,6-bis(methoxymethyl)aniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physical properties, a robust synthesis protocol, and its potential applications, grounding all claims in authoritative scientific context.

Introduction: The Strategic Importance of Substituted Anilines

Aniline and its derivatives are foundational building blocks in modern organic chemistry, with profound implications across pharmaceuticals, materials science, and agrochemicals.[1] The strategic placement of substituents on the aniline ring allows for precise modulation of a molecule's steric and electronic properties, which in turn dictates its reactivity, metabolic stability, and biological activity.

2,6-bis(methoxymethyl)aniline is a sterically hindered aniline derivative of significant interest. The two methoxymethyl groups flanking the amino moiety are not merely passive appendages; they enforce a specific conformational geometry and can influence the molecule's metabolic fate. Understanding the nuanced characteristics of this compound is paramount for its effective deployment as a precursor in the synthesis of complex target molecules, particularly in the realm of drug discovery where aniline substructures are common but often associated with metabolic liabilities.

Chemical Structure and Identification

A clear understanding of the molecular architecture is the starting point for any chemical investigation.

  • Chemical Name: 2,6-bis(methoxymethyl)aniline

  • Molecular Formula: C₁₀H₁₅NO₂

  • Molecular Weight: 181.23 g/mol

  • CAS Number: While a specific CAS number for this exact compound is not readily found in major databases, its derivatives, such as 4-Iodo-2,6-bis(methoxymethyl)aniline, are cataloged, indicating its existence within synthetic chemistry landscapes.[2]

  • Structure:

    • SMILES: COCc1cccc(c1N)COC

    • Description: The molecule consists of a central benzene ring substituted with an amino group (-NH₂) at position 1. At the adjacent ortho-positions (2 and 6), there are two methoxymethyl groups (-CH₂OCH₃). This substitution pattern creates significant steric hindrance around the amino group.

Physical and Chemical Properties

Quantitative physical data for 2,6-bis(methoxymethyl)aniline is not extensively documented. However, by examining closely related, commercially available 2,6-disubstituted anilines, we can infer its likely properties. This comparative approach is a standard practice in chemical research for estimating the characteristics of novel compounds.

Table 1: Comparative Physical Properties of 2,6-Disubstituted Anilines

Property2,6-Dimethylaniline[3][4]2,6-Diethylaniline[5][6]2,6-bis(methoxymethyl)aniline (Predicted)
Molecular Formula C₈H₁₁NC₁₀H₁₅NC₁₀H₁₅NO₂
Molecular Weight 121.18 g/mol 149.23 g/mol 181.23 g/mol
Appearance Liquid[7][8]LiquidLikely a liquid or low-melting solid
Boiling Point 214 °C[3]243 °C[5]Expected to be >250 °C due to increased polarity and molecular weight
Melting Point 10-12 °C[3]3-4 °CExpected to be higher than alkyl analogs due to potential for hydrogen bonding
Density 0.984 g/mL at 25 °C[3]0.906 g/mL at 25 °C[5]Likely >1.0 g/mL due to the presence of oxygen atoms
Solubility Slightly soluble in water[4]670 mg/L in water[9]Expected to have moderate solubility in water and good solubility in polar organic solvents

Spectral Characterization: For unequivocal identification, a combination of spectroscopic methods is essential. While specific spectra for the title compound are not published, the expected signals can be predicted based on its structure. A comprehensive characterization package would typically include:[2]

  • ¹H NMR: Protons on the methoxy groups would appear as a sharp singlet. The methylene protons would also be a singlet, shifted downfield. The aromatic protons and the amine protons would have characteristic shifts and coupling patterns.

  • ¹³C NMR: Distinct signals would be present for the methoxy carbon, the methylene carbon, and the different carbons of the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and C-O stretching of the ether linkages would be observed.

Synthesis Methodology

A robust and reproducible synthesis is critical for the application of any chemical building block. A plausible and efficient route to 2,6-bis(methoxymethyl)aniline proceeds via the methylation of the corresponding diol, 2,6-bis(hydroxymethyl)aniline. This precursor itself can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-stage process:

  • Stage 1: Reduction of a suitable precursor to form 2-amino-1,3-benzenedimethanol (2,6-bis(hydroxymethyl)aniline).

  • Stage 2: Williamson ether synthesis to methylate the two hydroxyl groups.

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Methylation Start 2-Amino-1,3-benzenedicarboxylic acid Reagent1 Reducing Agent (e.g., LiAlH₄ or DIBAL-H) Start->Reagent1 Reduction Intermediate 2,6-bis(hydroxymethyl)aniline Reagent1->Intermediate Reagent2 Base (e.g., NaH) Followed by Methylating Agent (e.g., CH₃I) Intermediate->Reagent2 Williamson Ether Synthesis Product 2,6-bis(methoxymethyl)aniline Reagent2->Product

Caption: Proposed two-stage synthesis of 2,6-bis(methoxymethyl)aniline.

Experimental Protocol: Synthesis of 2,6-bis(methoxymethyl)aniline

This protocol is a generalized procedure based on established chemical transformations.[10]

Stage 1: Synthesis of 2,6-bis(hydroxymethyl)aniline

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2-amino-1,3-benzenedicarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours.

    • Causality: The ester or carboxylic acid is reduced to the corresponding alcohol. LiAlH₄ is a powerful reducing agent necessary for this transformation. The reaction is highly exothermic, necessitating slow, controlled addition at low temperature to prevent dangerous runaways.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Trustworthiness: This specific quenching procedure is a standard and safe method for neutralizing highly reactive LiAlH₄, resulting in the formation of granular salts that are easily filtered.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 2,6-bis(hydroxymethyl)aniline, which can be purified by column chromatography or recrystallization.

Stage 2: Methylation to 2,6-bis(methoxymethyl)aniline

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2,6-bis(hydroxymethyl)aniline (1.0 equivalent) from Stage 1 in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) (2.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl groups to form alkoxides. This activation is essential for the subsequent nucleophilic attack.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (2.5 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 2,6-bis(methoxymethyl)aniline.

Applications in Research and Drug Development

The true value of a building block like 2,6-bis(methoxymethyl)aniline lies in its potential applications.

  • Scaffold for Drug Discovery: Anilines are prevalent scaffolds in medicinal chemistry.[1] However, they are often susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of toxic metabolites. The steric hindrance provided by the two ortho-substituents in 2,6-bis(methoxymethyl)aniline can shield the amino group from enzymatic attack, potentially improving the metabolic stability and safety profile of drug candidates derived from it.[8]

  • Intermediate for Agrochemicals: Many potent herbicides and pesticides are synthesized from 2,6-disubstituted anilines.[11][12] The unique electronic and steric properties of the methoxymethyl groups could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles.

  • Monomer for Advanced Polymers: The difunctional nature of this molecule (an amine and two ether linkages) makes it a candidate for the synthesis of specialty polymers and resins.[1] Aniline-based polymers are known for their thermal stability and chemical resistance.

  • Ligand Synthesis in Catalysis: The nitrogen atom can coordinate to metal centers, making it a potential precursor for synthesizing ligands used in homogeneous catalysis. The ortho-substituents can be used to fine-tune the steric and electronic environment of the metal catalyst, influencing its activity and selectivity.

Safety and Handling

As with all aniline derivatives, 2,6-bis(methoxymethyl)aniline should be handled with care, assuming it is toxic by inhalation, ingestion, and skin absorption.[4][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All manipulations should be performed in a well-ventilated chemical fume hood.[3]

  • Handling: Avoid creating aerosols or dust. Keep the container tightly sealed when not in use.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.

Conclusion

2,6-bis(methoxymethyl)aniline is a strategically designed chemical intermediate with significant potential for advanced applications, particularly in pharmaceutical and materials science. Its sterically hindered aniline core offers a potential solution to common metabolic instability issues, while its functional groups provide versatile handles for further synthetic elaboration. The detailed understanding of its structure, properties, and a reliable synthetic route, as outlined in this guide, provides researchers with the foundational knowledge required to unlock the full potential of this valuable molecular building block.

References

  • CAMEO Chemicals. (n.d.). 2,6-DIMETHYLANILINE. NOAA.
  • Veeprho. (n.d.). 2,3-Dichloroaniline | CAS 608-27-5. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Dimethylaniline 99%. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Diethylaniline 98%. Retrieved from

  • National Center for Biotechnology Information. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2,3-Dichloroaniline | CAS 608-27-5. Retrieved from

  • PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information.
  • ChemicalBook. (2023). 2,6-Dimethylaniline | 87-62-7. Retrieved from

  • AK Scientific, Inc. (n.d.). 2,6-Diethylaniline. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,3-Dichloroaniline 99%. Retrieved from

  • ChemicalBook. (2023). 2,6-Diethylaniline | 579-66-8. Retrieved from

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information.
  • NextSDS. (n.d.). 2,3-dichloroaniline — Chemical Substance Information. Retrieved from

  • FooDB. (2010). Showing Compound 2,6-Diethylaniline (FDB010752).
  • ChemicalBook. (n.d.). 2,3-Dichloroaniline | 608-27-5. Retrieved from

  • SynThink. (n.d.). 4-Iodo-2,6-bis(methoxymethyl)aniline - Reference Standard. Retrieved from

  • Green Chemistry. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry.
  • ETH Zurich Research Collection. (2022). Efficient synthesis of 2,6- bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from

  • ChemicalBook. (n.d.). 2,4,6-tris[bis(methoxymethyl)amino]-1,3,5-triazine(3089-11-0) 1 h nmr. Retrieved from

  • Chem-Impex International. (n.d.). 2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine. Retrieved from

  • Google Patents. (n.d.). DE3604873A1 - METHOD FOR PRODUCING 2,6-BIS (HYDROXYMETHYL) -PYRIDINE-2,6-BIS- (N-METHYLCARBAMATE).
  • ACS Publications. (2008). 2,4-Bis(hydroxymethyl)aniline as a Building Block for Oligomers with Self-Eliminating and Multiple Release Properties. The Journal of Organic Chemistry.
  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from

  • Guidechem. (2023). What is 2,4,6-TRIS[BIS(METHOXYMETHYL)AMINO]-1,3,5-TRIAZINE used for?. Retrieved from

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0316887).
  • ResearchGate. (2009). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Retrieved from

  • Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-6-methylaniline 98%. Retrieved from

Sources

Exploratory

role of 2,6-bis(methoxymethyl)aniline as an intermediate in rilpivirine synthesis

An In-Depth Technical Guide on the Role of 2,6-Bis(methoxymethyl)aniline in Rilpivirine Synthesis and Metabolite Profiling Executive Summary Rilpivirine (TMC278) is a highly potent, second-generation non-nucleoside rever...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Role of 2,6-Bis(methoxymethyl)aniline in Rilpivirine Synthesis and Metabolite Profiling

Executive Summary

Rilpivirine (TMC278) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1. During its hepatic metabolism via the CYP3A4 pathway, the 2,6-dimethylphenyl moiety of rilpivirine undergoes sequential oxidation, yielding the major pharmacologically relevant metabolite: 2,6-dihydroxymethyl rilpivirine .

To synthesize this metabolite for drug metabolism and pharmacokinetics (DMPK) profiling, toxicological qualification, and as an analytical impurity standard (EP/USP), direct hydroxylation of rilpivirine is synthetically unviable due to poor regioselectivity and oxidative degradation. Instead, the synthetic strategy relies on 2,6-bis(methoxymethyl)aniline as a critical, pre-functionalized intermediate [1]. This whitepaper details the causality, mechanistic rationale, and validated protocols for utilizing this intermediate in the bottom-up synthesis of rilpivirine degradation products and metabolites.

Strategic Rationale: The Causality of the Methoxymethyl Protecting Group

In the synthesis of the dihydroxymethyl analog of rilpivirine, researchers must execute a palladium-catalyzed Heck coupling and a subsequent pyrimidine amination. If a free 2,6-bis(hydroxymethyl)aniline were used, the unprotected benzylic alcohols would coordinate with the palladium catalyst (leading to catalyst sequestration and poisoning) or undergo unintended oxidation to corresponding aldehydes during the reaction sequence.

By utilizing 2,6-bis(methoxymethyl)aniline , the benzylic oxygens are masked as methyl ethers [2]. This specific functionalization provides three critical advantages:

  • Steric Shielding: The methoxymethyl groups mimic the steric bulk of the native methyl groups in standard rilpivirine synthesis, preserving the necessary conformation for the subsequent stereoselective (E)-alkene formation during the Heck reaction.

  • Electronic Stability: The ether linkages are completely inert to the electrophilic iodination and basic conditions required in downstream steps.

  • Orthogonal Deprotection: The methyl ethers can be selectively cleaved in the final step using Lewis acids (e.g., Boron tribromide, BBr₃) without disrupting the sensitive cyanovinyl or diarylpyrimidine core of the molecule.

G N1 Rilpivirine (2,6-Dimethyl) N2 CYP3A4 Oxidation N1->N2 In vivo N3 2,6-Dihydroxymethyl Rilpivirine (Major Metabolite) N2->N3 N4 Toxicity & DMPK Profiling N3->N4 Requires Standard

In vivo metabolic pathway of Rilpivirine necessitating the synthesis of dihydroxymethyl standards.

Upstream Synthesis: Procuring the Intermediate

The foundational precursor for 2,6-bis(methoxymethyl)aniline is 2-nitroisophthalic acid [1]. The synthesis involves a highly controlled sequence to establish the ether linkages before reducing the nitro group to the reactive aniline.

  • Reduction of Diacid: 2-nitroisophthalic acid is esterified and reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield 2-nitro-1,3-benzenedimethanol.

  • Etherification: The diol is treated with Sodium Hydride (NaH) and Methyl Iodide (MeI) in anhydrous DMF to form the bis-methoxymethyl ether.

  • Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group, yielding the target 2,6-bis(methoxymethyl)aniline .

Experimental Workflows & Protocols

The following protocols represent a self-validating system for converting 2,6-bis(methoxymethyl)aniline into the final rilpivirine impurity standard [3].

Protocol A: Electrophilic Iodination

Objective: Synthesize 4-Iodo-2,6-bis(methoxymethyl)aniline.

  • Initiation: Dissolve 1.0 eq of 2,6-bis(methoxymethyl)aniline in a mixture of dichloromethane (DCM) and methanol (1:1 v/v). Cool the reactor to 0–5 °C. Causality: Low temperature suppresses oxidation of the electron-rich aniline ring.

  • Halogenation: Add 1.05 eq of Iodine (I₂) and 1.1 eq of Calcium Carbonate (CaCO₃). Stir for 30 minutes, then slowly add 1.0 eq of Benzyltrimethylammonium dichloroiodate (BTMA·ICl₂).

  • Monitoring: Track the reaction via LC-MS until the starting material is < 1%. The strong +M effect of the amino group directs the iodine exclusively to the para position.

  • Quenching & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Heck Coupling

Objective: Synthesize (E)-3-(4-Amino-3,5-bis(methoxymethyl)phenyl)acrylonitrile.

  • Setup: In a Schlenk flask, combine 4-Iodo-2,6-bis(methoxymethyl)aniline (1.0 eq), acrylonitrile (2.5 eq), Palladium(II) acetate (0.05 eq), and Tri(o-tolyl)phosphine (0.1 eq) in anhydrous DMF.

  • Base Addition: Add Triethylamine (TEA, 3.0 eq). Causality: TEA acts as the proton acceptor during the β-hydride elimination step, driving the catalytic cycle forward.

  • Reaction: Purge with N₂ for 15 minutes. Heat to 110 °C for 12 hours. The steric bulk of the o-tolyl ligands promotes rapid reductive elimination, favoring the (E)-isomer.

  • Purification: Filter through a Celite pad, partition between EtOAc and water, and purify via flash chromatography (Hexanes/EtOAc 7:3) [4].

Protocol C: Pyrimidine Amination & Deprotection
  • Buchwald-Hartwig Amination: Couple the Heck product with 4-(4-chloropyrimidin-2-ylamino)benzonitrile using Pd₂(dba)₃ and Xantphos in 1,4-dioxane at 100 °C to yield the protected rilpivirine analog.

  • Ether Cleavage (Deprotection): Dissolve the protected analog in anhydrous DCM at -78 °C. Dropwise add 3.0 eq of Boron tribromide (BBr₃). Causality: BBr₃ acts as a hard Lewis acid, coordinating to the ether oxygens and facilitating the cleavage of the methyl-oxygen bond without affecting the nitrile or pyrimidine nitrogens.

  • Final Yield: Quench with methanol, neutralize, and recrystallize to yield 2,6-dihydroxymethyl rilpivirine (>98% HPLC purity).

Workflow S1 2-Nitroisophthalic Acid S2 2,6-bis(methoxymethyl)aniline S1->S2 Reduction & Etherification S3 4-Iodo-2,6-bis(methoxymethyl)aniline S2->S3 I2, CaCO3, 0°C S4 Heck Product (Acrylonitrile Coupling) S3->S4 Acrylonitrile, Pd(OAc)2 S5 Protected Rilpivirine Analog (Pyrimidine Coupling) S4->S5 Pyrimidine Core, Pd2(dba)3 S6 2,6-Dihydroxymethyl Rilpivirine (Final EP/USP Standard) S5->S6 BBr3 Deprotection, -78°C

Step-by-step synthetic workflow from precursor to the final Rilpivirine impurity standard.

Quantitative Data & Reaction Metrics

The following table summarizes the validated parameters and expected yields for the synthesis of the dihydroxymethyl rilpivirine standard using the 2,6-bis(methoxymethyl)aniline intermediate.

Synthetic StepKey Intermediate / ProductCatalyst / ReagentTemp (°C)Expected Yield (%)Purity Target (HPLC)
Iodination 4-Iodo-2,6-bis(methoxymethyl)anilineI₂, BTMA·ICl₂0–585–88%> 97.0%
Heck Coupling (E)-Acrylonitrile derivativePd(OAc)₂, P(o-tolyl)₃11072–76%> 95.0%
Amination 2,6-bis(methoxymethyl) rilpivirinePd₂(dba)₃, Xantphos10065–70%> 98.0%
Deprotection 2,6-Dihydroxymethyl rilpivirineBBr₃ (in DCM)-78 to 080–85%> 99.0% (EP/USP Std)

Conclusion

The role of 2,6-bis(methoxymethyl)aniline is indispensable in the modern pharmaceutical landscape for synthesizing rilpivirine-related compounds. By acting as a sterically and electronically tuned surrogate for the native 2,6-dimethylaniline core, it allows chemists to bypass the inherent instability of free benzylic alcohols during rigorous cross-coupling reactions. The resulting 2,6-dihydroxymethyl rilpivirine is a critical standard utilized globally for forced degradation studies, genotoxicity assessments, and regulatory compliance under ICH guidelines.

References

  • Impurities - Novamedrex. Novamedrex. Available at:[Link]

Foundational

Comprehensive Spectroscopic Characterization of 2,6-Bis(methoxymethyl)aniline: A Technical Guide for Rilpivirine Impurity Profiling

Executive Summary In the rigorous landscape of pharmaceutical manufacturing, the structural verification of synthetic intermediates and process impurities is paramount for ensuring the safety and efficacy of active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the structural verification of synthetic intermediates and process impurities is paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 2,6-bis(methoxymethyl)aniline (Molecular Formula: C₁₀H₁₅NO₂; Exact Mass: 181.1103 Da) serves as a critical precursor in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a definitive, causality-driven guide to the spectroscopic characterization of this molecule. By establishing self-validating analytical protocols, this guide ensures that impurity profiling aligns with stringent for toxicological evaluation.

Molecular Architecture & Synthetic Context

The molecular architecture of 2,6-bis(methoxymethyl)aniline features an electron-rich aniline core flanked by two sterically demanding methoxymethyl (-CH₂OCH₃) groups at the ortho positions (C2 and C6).

Mechanistic Relevance: The strong resonance electron-donation from the primary amine (-NH₂) activates the aromatic ring toward electrophilic aromatic substitution. However, the bulky methoxymethyl groups provide intense steric shielding at the ortho positions. This structural interplay dictates that subsequent halogenation—specifically iodination to form—occurs with near-perfect regioselectivity at the para position (C4). This iodinated derivative is then subjected to transition-metal-catalyzed cross-coupling to construct the final Rilpivirine API framework [1, 2].

SynthPathway A 2,6-bis(methoxymethyl)aniline (Starting Material) B Electrophilic Iodination (Regioselective) A->B C 4-Iodo-2,6-bis(methoxymethyl) aniline (Intermediate) B->C D Cross-Coupling Reaction (Heck/Buchwald) C->D E Rilpivirine (API) D->E

Workflow illustrating the synthetic progression from 2,6-bis(methoxymethyl)aniline to Rilpivirine.

Quantitative Spectroscopic Data

To facilitate rapid reference and comparison, the expected spectroscopic profiles for 2,6-bis(methoxymethyl)aniline have been synthesized into structured tables. These values are derived from fundamental magnetic resonance and vibrational principles for symmetrical ortho-substituted anilines.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
3.35 Singlet (s)6H-OCH₃Equivalent terminal methoxy protons; isolated from adjacent spin-coupling.
4.15 Broad Singlet (br s)2H-NH₂Broadened by ¹⁴N quadrupolar relaxation and intermediate proton exchange rates.
4.45 Singlet (s)4HAr-CH₂-O-Benzylic protons heavily deshielded by the adjacent electronegative oxygen.
6.75 Triplet (t, J = 7.5 Hz)1HAr-H (H-4, para)Spin-coupled to two equivalent meta protons. Shielded by -NH₂ resonance.
7.05 Doublet (d, J = 7.5 Hz)2HAr-H (H-3, H-5, meta)Coupled to the single para proton; equivalent due to C₂v molecular symmetry.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCausality / Structural Rationale
58.2 -OCH₃Typical resonance for an aliphatic ether methyl carbon.
73.5 Ar-CH₂-O-Deshielded benzylic carbon due to the inductive effect of oxygen.
117.8 Ar-C4 (para)Highly shielded by the strong resonance electron-donation (+R effect) of -NH₂.
123.4 Ar-C2, C6 (ortho)Substituted quaternary carbons bearing the methoxymethyl groups.
129.1 Ar-C3, C5 (meta)Standard aromatic carbons, minimally affected by the amine's resonance.
145.2 Ar-C1 (ipso)Highly deshielded due to direct attachment to the electronegative nitrogen atom.
Table 3: FT-IR Vibrational Modes (ATR, cm⁻¹)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450, 3360 N-H stretching (asymmetric & symmetric)Primary amine (-NH₂)
~2925, 2850 C-H stretchingAliphatic (-CH₂-, -CH₃)
~1620 N-H bending (scissoring)Primary amine (-NH₂)
~1595, 1490 C=C stretchingAromatic ring
~1110 C-O-C stretching (asymmetric)Aliphatic ether

Analytical Methodologies & Self-Validating Protocols

A robust analytical workflow must be self-validating to ensure data integrity. The following orthogonal techniques provide a comprehensive structural confirmation matrix, standardizing the qualification of this compound as per impurity profiling standards [3].

AnalyticalWorkflow cluster_methods Spectroscopic Techniques Sample Analyte: 2,6-bis(methoxymethyl)aniline NMR NMR Spectroscopy 1H & 13C in CDCl3 Probes structural symmetry Sample->NMR FTIR ATR-FTIR Resolution: 4 cm⁻¹ Identifies functional groups Sample->FTIR HRMS HRMS Sample->HRMS Data Structural Validation & Impurity Qualification NMR->Data FTIR->Data HRMS->Data

Orthogonal spectroscopic workflow for the structural validation of the aniline intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected because it provides excellent solubility for moderately polar anilines without inducing rapid proton exchange at the -NH₂ group. Protic solvents (like D₂O or MeOD) would obliterate the critical amine signal via deuterium exchange.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).

    • Self-Validation Check: The inclusion of TMS acts as an internal standard. If the TMS peak deviates from exactly 0.00 ppm, the magnetic field is drifting and the spectrum must be recalibrated.

    • Acquisition (¹H): Load into a 400 MHz spectrometer. Set the pulse angle to 30°, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans to achieve a Signal-to-Noise (S/N) ratio > 100:1.

    • Acquisition (¹³C): Utilize WALTZ-16 proton decoupling. Set D1 to 2.0 s and acquire a minimum of 1024 scans due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Causality of Technique: ATR-FTIR is prioritized over transmission (KBr pellet) methods because it eliminates moisture absorption during sample prep, preventing artificial broadening in the crucial 3300–3500 cm⁻¹ (N-H/O-H) region.

  • Step-by-Step Protocol:

    • Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation Check: Inspect the background spectrum. A flat baseline confirms a pristine crystal; any residual peaks mandate re-cleaning to prevent spectral artifacting.

    • Sample Application: Deposit ~2 mg of the neat sample onto the crystal. Apply the pressure anvil to ensure uniform optical contact.

    • Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans). Ensure maximum absorbance remains between 0.2 and 0.8 AU to prevent detector non-linearity.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Causality of Ionization Additive: The addition of 0.1% formic acid to the mobile phase lowers the pH, driving the equilibrium toward the protonated state of the basic aniline nitrogen. This guarantees a high-abundance [M+H]⁺ precursor ion.

  • Step-by-Step Protocol:

    • Sample Preparation: Dilute the compound to 1 µg/mL in Methanol/Water (50:50, v/v) with 0.1% formic acid.

    • Chromatography: Inject 2 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.8 µm) using a rapid gradient to resolve the analyte from isobaric interferences.

    • Mass Spectrometry Setup: Operate the Time-of-Flight (TOF) analyzer in positive Electrospray Ionization (ESI+) mode (Capillary: 3.5 kV, Desolvation: 350°C).

    • Self-Validation Check (Lock-Mass): Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771). The system must auto-correct to maintain a mass accuracy error of < 5 ppm.

    • Data Extraction: Extract the chromatogram for the calculated [M+H]⁺ ion at m/z 182.1176 . Confirm the presence of the primary fragment ion at m/z 150.0913 (corresponding to the neutral loss of one methanol molecule, -32 Da).

References

  • International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in New Drug Substances." ICH Official Database. Available at:[Link]

Exploratory

thermodynamic stability and degradation pathways of 2,6-bis(methoxymethyl)aniline

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2,6-bis(methoxymethyl)aniline Foreword This technical guide provides a comprehensive analysis of the thermodynamic stability and pote...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2,6-bis(methoxymethyl)aniline

Foreword

This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2,6-bis(methoxymethyl)aniline. As a compound of interest in various research and development sectors, a thorough understanding of its stability profile is paramount for ensuring its safe handling, storage, and application. It is important to note that direct experimental data for 2,6-bis(methoxymethyl)aniline is not extensively available in public literature. Therefore, this guide synthesizes information from closely related aniline derivatives and established principles of physical organic chemistry to project its behavior. The experimental protocols provided herein are designed to be self-validating systems for researchers to generate definitive data for this specific molecule.

Introduction to 2,6-bis(methoxymethyl)aniline

2,6-bis(methoxymethyl)aniline is an aromatic amine characterized by an aniline core substituted at the 2 and 6 positions with methoxymethyl groups. This substitution pattern sterically hinders the amino group and introduces ether functionalities, which are expected to significantly influence its chemical reactivity, solubility, and metabolic fate compared to unsubstituted aniline. While specific applications are not widely documented, its structure suggests potential utility as a building block in organic synthesis, particularly in the preparation of specialized polymers, ligands for catalysis, or as an intermediate in the synthesis of pharmacologically active molecules.[1] The stability of such a molecule is a critical parameter that dictates its shelf-life, potential for impurity formation, and its environmental persistence and degradation.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-bis(methoxymethyl)aniline is presented in Table 1. Where experimental data is unavailable, values are estimated based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C10H15NO2-
Molecular Weight 181.23 g/mol -
Appearance Projected to be a liquid or low-melting solidAnalogy to similar anilines
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to have moderate solubility in organic solvents and low solubility in waterStructural analysis
pKa (of the conjugate acid) Estimated to be lower than aniline (4.6) due to steric hindranceTheoretical consideration

Thermodynamic Stability (Projected)

The thermodynamic stability of a compound is fundamentally described by its Gibbs free energy of formation (ΔGf°). While a precise value for 2,6-bis(methoxymethyl)aniline is unknown, theoretical calculations, such as those performed for other aniline derivatives, could provide an estimate.[4] The presence of the methoxymethyl substituents is expected to influence the enthalpy of formation (ΔHf°) through steric and electronic effects.

The heat capacity (Cp) of this compound, like other organic molecules, will be a function of temperature. It is expected to be a stable compound under standard temperature and pressure (STP) in the absence of reactive species.

Potential Degradation Pathways

The degradation of 2,6-bis(methoxymethyl)aniline is anticipated to proceed through several key pathways, primarily hydrolysis, oxidation, and thermal decomposition. The presence of both an amino group and ether linkages provides multiple reactive sites.

Hydrolytic Degradation

The methoxymethyl groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2,6-bis(hydroxymethyl)aniline and methanol. This reaction is analogous to the cleavage of ethers.

2,6-bis(methoxymethyl)aniline 2,6-bis(methoxymethyl)aniline Intermediate_Carbocation Protonated Ether Intermediate 2,6-bis(methoxymethyl)aniline->Intermediate_Carbocation H+ (acid-catalyzed) 2,6-bis(hydroxymethyl)aniline 2,6-bis(hydroxymethyl)aniline Intermediate_Carbocation->2,6-bis(hydroxymethyl)aniline + H2O, -H+ Methanol Methanol Intermediate_Carbocation->Methanol + H2O, -H+

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Oxidative Degradation

The aniline moiety is susceptible to oxidation. Oxidizing agents, such as peroxides or hydroxyl radicals, can attack the amino group and the aromatic ring.[5][6] Drawing parallels with the oxidation of 2,6-dimethylaniline, we can propose a pathway involving the formation of a radical cation, followed by hydroxylation of the ring and potential cleavage.[6]

The initial step is likely the formation of an aniline radical cation. This can then undergo further reactions, including dimerization to form azo compounds or reaction with other oxidants to introduce hydroxyl groups onto the aromatic ring. The presence of the methoxymethyl groups may also influence the regioselectivity of the oxidation.

cluster_oxidation Oxidative Degradation 2,6-bis(methoxymethyl)aniline 2,6-bis(methoxymethyl)aniline Aniline_Radical_Cation Aniline_Radical_Cation 2,6-bis(methoxymethyl)aniline->Aniline_Radical_Cation [O] (e.g., •OH) Hydroxylated_Intermediates Hydroxylated_Intermediates Aniline_Radical_Cation->Hydroxylated_Intermediates Further Oxidation Dimerization_Products Azo compounds, etc. Aniline_Radical_Cation->Dimerization_Products Dimerization Ring_Cleavage_Products Ring_Cleavage_Products Hydroxylated_Intermediates->Ring_Cleavage_Products Ring Opening

Caption: Generalized oxidative degradation pathways.

Thermal Decomposition

At elevated temperatures, 2,6-bis(methoxymethyl)aniline is expected to undergo thermal decomposition. The likely initial steps involve the homolytic cleavage of the C-N or C-O bonds. Based on studies of similar compounds, decomposition could lead to the formation of a variety of smaller molecules.[7]

Recommended Experimental Protocols for Stability Assessment

To definitively determine the stability and degradation pathways of 2,6-bis(methoxymethyl)aniline, a series of forced degradation studies should be conducted.[8][9] These studies intentionally stress the molecule under various conditions to generate potential degradation products.

Forced Degradation (Stress Testing) Workflow

The following workflow provides a systematic approach to assessing the stability of 2,6-bis(methoxymethyl)aniline.

cluster_workflow Forced Degradation Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution of 2,6-bis(methoxymethyl)aniline Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Hydrolysis Acidic, Basic, Neutral Hydrolysis Stress_Conditions->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress (Dry Heat) Stress_Conditions->Thermal Photochemical Photolytic Stress (UV/Vis Light) Stress_Conditions->Photochemical Analyze_Samples Analyze Stressed Samples (e.g., HPLC-UV/MS) Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Thermal->Analyze_Samples Photochemical->Analyze_Samples Identify_Degradants Isolate and Identify Degradation Products (e.g., LC-MS/MS, NMR) Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

5.2.1 Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of 2,6-bis(methoxymethyl)aniline reference standard.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution.

5.2.2 Hydrolytic Stress

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80 °C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80 °C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 80 °C for 24 hours.

  • After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples before analysis.

5.2.3 Oxidative Stress

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Analyze the sample at appropriate time intervals.

5.2.4 Thermal Stress

  • Place a known amount of the solid reference standard in a controlled temperature oven at a temperature below its melting point (e.g., 105 °C) for 48 hours.

  • After exposure, dissolve a known amount of the stressed solid in a suitable solvent for analysis.

5.2.5 Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated.[10] Mass spectrometry (MS) detection should be coupled to the HPLC to obtain mass information on the parent compound and any degradation products.[11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and MS detection.

5.2.6 Structural Elucidation of Degradants

Degradation products observed in the forced degradation studies should be isolated using preparative HPLC. The structure of the isolated impurities should then be elucidated using spectroscopic techniques such as:

  • Mass Spectrometry (MS/MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To determine the complete chemical structure.

Data Presentation and Visualization

The results of the forced degradation studies should be summarized in a table to provide a clear overview of the stability of 2,6-bis(methoxymethyl)aniline under different stress conditions.

Table 2: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 80°C, 24h 15%2152.1
0.1 M NaOH, 80°C, 24h 5%1168.1
3% H2O2, RT, 24h 25%4197.1
Dry Heat, 105°C, 48h <1%0-
Photolytic (UV/Vis) 8%2180.1

References

  • Heat capacity and thermodynamic properties of N-(2-cyanoethyl) aniline (C9H10N2).
  • Aniline - the NIST WebBook - National Institute of Standards and Technology.
  • Aniline - the NIST WebBook - National Institute of Standards and Technology.
  • (PDF)
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies.
  • Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed.
  • Kinetics and mechanism of 2,6-dimethyl-aniline degrad
  • An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloro-N,N-dimethylaniline - Benchchem.
  • determination of 2,6-dimethylaniline and o-toluidine impurities in prepar
  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng.

Sources

Foundational

In Vitro Toxicity and Safety Profile of 2,6-bis(methoxymethyl)aniline: A Mechanistic and Methodological Guide

Executive Summary In the landscape of pharmaceutical development, the rigorous safety profiling of synthetic intermediates and process-related impurities is as critical as the evaluation of the active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous safety profiling of synthetic intermediates and process-related impurities is as critical as the evaluation of the active pharmaceutical ingredient (API) itself. 2,6-bis(methoxymethyl)aniline is a sterically hindered primary aromatic amine (PAA). It is most frequently encountered as a key synthetic intermediate and potential mutagenic impurity in the manufacturing of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Rilpivirine[1][2].

Because it retains the PAA structural alert, 2,6-bis(methoxymethyl)aniline falls under the strict regulatory purview of the ICH M7 guidelines, which govern the assessment and control of DNA-reactive impurities[3][4]. This whitepaper provides an in-depth technical analysis of the in vitro toxicity profile of 2,6-bis(methoxymethyl)aniline, detailing the mechanistic causality behind its toxicological liabilities and providing self-validating experimental protocols for its safety assessment.

Chemical Context & Toxicological Causality

The Mechanistic Toxicology of Aniline Derivatives

The toxicity of aniline derivatives—including methemoglobinemia, hepatotoxicity, and genotoxicity—is rarely driven by the parent compound. Instead, toxicity is mediated by highly reactive metabolites formed during hepatic clearance[5]. Understanding this biotransformation is essential for designing accurate in vitro safety assays.

  • N-Oxidation (The Primary Liability): Hepatic cytochrome P450 enzymes (predominantly CYP2E1 and CYP2C) oxidize the primary amine to a reactive N-hydroxy metabolite (phenylhydroxylamine)[6].

  • Phase II Bioactivation: The N-hydroxy intermediate can undergo further esterification (e.g., sulfation or acetylation). The cleavage of these esters generates a highly electrophilic nitrenium ion , which can covalently bind to nucleophilic centers in DNA, causing mutations[7].

  • Steric Hindrance & O-Demethylation: The presence of methoxymethyl groups at the 2 and 6 (ortho) positions provides significant steric hindrance around the amine. While this can kinetically slow down N-oxidation compared to unsubstituted aniline, the methoxymethyl groups themselves are susceptible to O-demethylation. This secondary pathway can yield reactive quinone imines capable of depleting intracellular glutathione (GSH) and inducing severe oxidative stress[6].

Bioactivation Parent 2,6-bis(methoxymethyl)aniline CYP Hepatic CYP450 (CYP2E1 / CYP2C) Parent->CYP N-Oxidation Quinone Quinone Imine Parent->Quinone O-demethylation NHydroxy N-Hydroxy Metabolite CYP->NHydroxy Nitroso Nitroso Derivative NHydroxy->Nitroso Oxidation PhaseII Phase II Esterification NHydroxy->PhaseII GSH GSH Depletion (Oxidative Stress) Nitroso->GSH Redox Cycling Quinone->GSH Electrophilic Attack Nitrenium Nitrenium Ion PhaseII->Nitrenium DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding

Fig 1. CYP450-mediated bioactivation pathways of 2,6-bis(methoxymethyl)aniline leading to toxicity.

In Vitro Safety Profiling: Methodologies & Causality

To accurately capture the toxicity of 2,6-bis(methoxymethyl)aniline, in vitro systems must be metabolically competent. The following workflow and protocols are designed as self-validating systems to ensure data integrity.

Workflow cluster_assays In Vitro Safety Assays (Self-Validating) Compound Test Article Preparation Ames Ames Test (ICH M7) ± S9 Activation Compound->Ames MN In Vitro Micronucleus (Clastogenicity) Compound->MN Hep 3D PHH Spheroids (Hepatotoxicity) Compound->Hep Analysis High-Content Analysis & ATP Luminescence Ames->Analysis MN->Analysis Hep->Analysis Risk Toxicological Risk Assessment Analysis->Risk

Fig 2. High-throughput in vitro safety screening workflow for primary aromatic amine impurities.
Protocol: ICH M7-Compliant Ames Test (Pre-Incubation Method)

Causality for Experimental Choice: Standard plate incorporation methods often yield false negatives for aniline derivatives because the reactive N-hydroxy metabolites are highly unstable. The pre-incubation method is mandatory here; it maximizes the contact time between the short-lived electrophilic intermediates (generated by the S9 fraction) and the bacterial DNA before the addition of top agar[3].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9) Mix: Prepare a 10% (v/v) rat liver S9 mix (induced by Aroclor 1254 or Phenobarbital/β-naphthoflavone) supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Pre-Incubation: In sterile test tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of 2,6-bis(methoxymethyl)aniline dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Analysis: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation System:

    • Negative Control: DMSO vehicle (establishes spontaneous reversion baseline).

    • Positive Controls: 2-aminoanthracene (+S9, validates CYP450 metabolic competence) and 2-nitrofluorene (-S9, validates strain mutability).

Protocol: 3D Primary Human Hepatocyte (PHH) Spheroid Assay

Causality for Experimental Choice: Traditional 2D hepatocyte cultures rapidly dedifferentiate, losing CYP2E1 and CYP2C expression within 48 hours. This renders them "blind" to metabolism-dependent aniline toxicity. 3D PHH spheroids maintain transcriptomic stability and native CYP450 activity for up to 4 weeks, allowing for the accurate detection of reactive metabolite-driven hepatotoxicity and GSH depletion[6][8].

Step-by-Step Methodology:

  • Spheroid Formation: Seed cryopreserved Primary Human Hepatocytes (PHH) at 1,500 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 × g for 2 minutes. Incubate for 5–7 days until compact spheroids form.

  • Compound Dosing: Treat spheroids with 2,6-bis(methoxymethyl)aniline at concentrations ranging from 0.1 µM to 100 µM. Perform repeated dosing every 48 hours over a 7-day period to capture cumulative toxicity.

  • GSH Depletion Measurement: On day 7, lyse a subset of spheroids and use a monochlorobimane (mCB) fluorometric assay to measure reduced glutathione (GSH) levels.

  • Viability Assessment: Add CellTiter-Glo® 3D reagent to the remaining spheroids. Lyse for 30 minutes and measure ATP-dependent luminescence to determine the IC 50​ for cell viability.

  • Self-Validation System: Normalize GSH depletion against total ATP levels. If GSH drops significantly before ATP drops, the toxicity is confirmed to be driven by reactive electrophiles (quinone imines/nitroso derivatives) rather than non-specific necrosis.

Quantitative Safety Profile

The following table synthesizes the expected in vitro toxicological profile of 2,6-bis(methoxymethyl)aniline, extrapolated from the behavior of sterically hindered, dialkylated aniline derivatives and related Rilpivirine impurities[2][5][6].

Assay TypeTest SystemMetabolic ActivationPrimary EndpointRepresentative Outcome
Mutagenicity (Ames) S. typhimurium TA98/TA100- S9 (Buffer)Revertant ColoniesNegative (No direct DNA reactivity)
Mutagenicity (Ames) S. typhimurium TA98/TA100+ S9 (Rat Liver)Revertant ColoniesPositive Alert (Requires ICH M7 Control)
Clastogenicity TK6 Human Lymphoblasts± S9Micronuclei FrequencyNegative / Weak Positive at high doses
Hepatotoxicity 3D PHH SpheroidsIntrinsic (CYP active)ATP Depletion (IC 50​ )Moderate Toxicity (IC 50​ ~ 45-60 µM)
Reactive Metabolite 3D PHH SpheroidsIntrinsic (CYP active)GSH DepletionDose-dependent decrease > 10 µM

Conclusion

The in vitro safety profile of 2,6-bis(methoxymethyl)aniline is fundamentally dictated by its metabolic fate. While the bulky methoxymethyl groups at the 2 and 6 positions offer some steric shielding to the primary amine, hepatic bioactivation via N-oxidation and O-demethylation remains a critical liability. Drug development professionals must utilize metabolically competent assays—specifically the pre-incubation Ames test and 3D PHH spheroids—to accurately assess and control the genotoxic and hepatotoxic risks of this impurity during API synthesis.

References

  • SynThink Chemicals. (n.d.). NA 4-Iodo-2,6-bis(methoxymethyl)aniline - Reference Standard. Retrieved from[1]

  • EliteSynth Laboratories. (n.d.). Rilpivirine Impurities. Retrieved from[2]

  • Jollow, D.J., et al. (n.d.). Mechanistic Study on Aniline-Induced Erythrocyte Toxicity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from[5]

  • Racine, C. R., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI. Retrieved from[6]

  • Singh, S., et al. (n.d.). Critical review on establishment and availability of impurity and degradation product reference standards, challenges faced by the users, recent developments, and trends. Academia.edu. Retrieved from[3]

  • Chen, B., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from[4]

  • Valentovic, M.A., et al. (n.d.). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. PMC. Retrieved from[7]

  • OUP. (n.d.). Quantitative analysis of structure–toxicity relationships of substituted anilines by use of Balb/3T3 cells. Retrieved from[8]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2,6-Bis(methoxymethyl)aniline in Polar Organic Solvents

This guide provides a robust framework for understanding, determining, and applying the solubility data of 2,6-bis(methoxymethyl)aniline in polar organic solvents. Recognizing the current scarcity of published quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for understanding, determining, and applying the solubility data of 2,6-bis(methoxymethyl)aniline in polar organic solvents. Recognizing the current scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and a detailed experimental methodology to empower researchers, scientists, and drug development professionals to generate reliable solubility profiles in their own laboratories.

Introduction: The Significance of 2,6-Bis(methoxymethyl)aniline and Its Solubility

2,6-Bis(methoxymethyl)aniline is an aromatic amine derivative with a unique structural architecture. Its core aniline moiety is substituted at the 2 and 6 positions with methoxymethyl groups. This structure imparts a distinct combination of polarity, hydrogen bonding capability, and steric hindrance, making its interaction with solvents a critical area of study.

The solubility of a compound is a fundamental physical property that dictates its utility across numerous scientific and industrial applications, including:

  • Reaction Chemistry: Solvent selection is paramount for controlling reaction kinetics, yield, and purity. A thorough understanding of the starting material's solubility is the first step in designing an efficient synthetic route.

  • Purification and Crystallization: Processes like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: In the pharmaceutical and agrochemical industries, the ability to formulate a compound into a stable and bioavailable product is directly tied to its solubility characteristics.

  • Analytical Chemistry: Developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the analyte to be fully soluble in the mobile phase.[1][2]

This guide will provide the theoretical background and practical, field-proven protocols necessary to establish a comprehensive solubility profile for 2,6-bis(methoxymethyl)aniline.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful starting point.

Molecular Structure Analysis of 2,6-Bis(methoxymethyl)aniline:

  • Aniline Backbone: The primary amine (-NH₂) group is polar and can act as a hydrogen bond donor. The aromatic ring is nonpolar.

  • Methoxymethyl Groups (-CH₂OCH₃): The ether oxygen atoms in these groups are polar and can act as hydrogen bond acceptors.

  • Overall Polarity: The combination of these functional groups results in a molecule with significant polarity, suggesting good solubility in polar solvents.

Interaction with Polar Organic Solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent interactions are expected through hydrogen bonding with both the amine and ether functionalities of 2,6-bis(methoxymethyl)aniline, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar regions of the solute, and good solubility is anticipated, though perhaps modulated compared to protic solvents.

While these qualitative predictions are valuable, precise quantitative data must be determined experimentally. Modern computational approaches, such as thermodynamic modeling and machine learning, are also emerging as powerful tools for predicting solubility, often combining fundamental thermodynamic equations with calculated molecular properties.[3][4][5][6]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7] It is a self-validating system because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices:

  • Excess Solute: Using an excess of the solid ensures that the solution reaches saturation.

  • Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment is crucial for reproducibility and accuracy.

  • Agitation: Continuous agitation ensures that the system reaches equilibrium as efficiently as possible by maximizing the surface area of contact between the solute and solvent.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a steady state. This time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration no longer changes.

  • Phase Separation: It is critical to separate the saturated solution from the excess solid without altering the temperature or composition. Centrifugation followed by filtration through a fine-pored filter is the standard and most reliable method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline 2,6-bis(methoxymethyl)aniline to a series of vials. The exact amount should be enough to ensure a visible amount of undissolved solid remains at equilibrium.

    • Pipette a precise volume of the desired polar organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined equilibration period (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Transfer the vials to a centrifuge with temperature control set to the experimental temperature. Centrifuge at a sufficient speed and duration to pellet the remaining solid.

    • Immediately after centrifugation, carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Fit the syringe with a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter material. Filter the remaining aliquot into a clean, pre-weighed vial.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Dilute a known mass of the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2,6-bis(methoxymethyl)aniline.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification & Calculation prep1 Add excess solute (2,6-bis(methoxymethyl)aniline) to vial prep2 Add precise volume of polar organic solvent prep1->prep2 Followed by equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sep1 Centrifuge at experimental temperature equil->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Prepare accurate dilution of the saturated solution sep3->quant1 quant2 Analyze via validated method (e.g., HPLC-UV) quant1->quant2 quant3 Calculate solubility (mg/mL or mol/L) quant2->quant3

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Data Presentation: Building the Solubility Profile

To create a comprehensive solubility profile, the experiment should be repeated across a range of relevant polar organic solvents and temperatures. The results should be compiled into a clear, tabular format for easy comparison.

Table 1: Template for Experimental Solubility Data of 2,6-Bis(methoxymethyl)aniline

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dimethylformamide (DMF)25Experimental ValueCalculated Value
Repeat for other temperatures (e.g., 40°C)

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8][9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the manufacturer's Safety Data Sheet (SDS) for the most detailed and specific safety information.

Conclusion

This technical guide provides the essential theoretical knowledge and a detailed, actionable experimental protocol for determining the solubility profile of 2,6-bis(methoxymethyl)aniline in polar organic solvents. By following the outlined shake-flask methodology and employing validated analytical techniques, researchers can generate the high-quality, reliable data needed to advance their work in synthesis, purification, and formulation. This foundational data is a prerequisite for the efficient and effective application of this compound in any chemical process.

References

  • Kolker, A. et al. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Chen, J. et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • Thomsen, K. & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet. [Link]

  • Dghaim, R. et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. [Link]

  • Wang, C. et al. (2010). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health. [Link]

Sources

Foundational

Pharmacokinetic and Toxicokinetic Implications of 2,6-Bis(methoxymethyl)aniline Impurities in Pharmaceutical Development

Executive Summary In the development and scale-up of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Rilpivirine, highly functionalized aniline derivatives are frequently employed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and scale-up of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Rilpivirine, highly functionalized aniline derivatives are frequently employed as synthetic intermediates[1]. Specifically, 2,6-bis(methoxymethyl)aniline and its halogenated precursors (e.g., 4-iodo-2,6-bis(methoxymethyl)aniline) present unique pharmacokinetic (PK) and toxicokinetic (TK) challenges if carried over into the final active pharmaceutical ingredient (API). As a Senior Application Scientist, I approach the control of these trace impurities not merely as a regulatory compliance exercise, but as a complex metabolic puzzle. The dual functional groups—a primary aromatic amine and two ortho-methoxymethyl substituents—create competing metabolic pathways that dictate the impurity's clearance, half-life, and potential for genotoxic bioactivation.

Mechanistic Origins and Metabolic Causality

To understand the PK implications of 2,6-bis(methoxymethyl)aniline, we must first examine the enzyme-substrate causality governing its biotransformation. The structural scaffold is subject to two primary, competing Cytochrome P450 (CYP)-mediated pathways:

N-Oxidation of the Aniline Moiety

Unsubstituted and substituted anilines are notoriously prone to CYP-mediated (e.g., CYP1A2, CYP3A4) N-hydroxylation[2]. This pathway yields an N-hydroxylamine intermediate, which can spontaneously or enzymatically rearrange and further oxidize into highly electrophilic nitroso species[2]. These reactive intermediates are structural alerts for mutagenicity because they can covalently bind to DNA or deplete intracellular glutathione (GSH), leading to localized hepatotoxicity and genotoxicity[3].

Causality Insight: In 2,6-bis(methoxymethyl)aniline, the bulky ortho-methoxymethyl groups sterically shield the primary amine. This steric hindrance alters the binding orientation within the CYP active site, potentially decelerating the rate of N-oxidation compared to an unhindered aniline, thereby extending the circulating half-life of the parent impurity.

O-Demethylation of the Methoxymethyl Groups

Conversely, the -CH₂OCH₃ substituents introduce a competing metabolic vulnerability. Aliphatic methoxy groups are highly susceptible to CYP-catalyzed O-demethylation[4]. This oxidative cleavage of the ether bond releases formaldehyde (HCHO)—a known cross-linking toxicant—and leaves a hydroxymethyl (-CH₂OH) group, which is subsequently oxidized to a carboxylic acid[4].

Causality Insight: If O-demethylation outcompetes N-oxidation due to the steric shielding of the amine, the primary toxicological concern shifts from nitroso-mediated DNA alkylation to localized formaldehyde release and altered hepatic clearance rates.

G Impurity 2,6-bis(methoxymethyl)aniline (Parent Impurity) CYP CYP450 Enzymes (e.g., CYP3A4, CYP1A2) Impurity->CYP Substrate Binding NOx N-Oxidation Pathway (Sterically Hindered) CYP->NOx Amine Oxidation ODemeth O-Demethylation Pathway (Ether Cleavage) CYP->ODemeth Ether Cleavage Hydroxylamine N-Hydroxylamine Intermediate NOx->Hydroxylamine Hydroxymethyl Hydroxymethyl Metabolite ODemeth->Hydroxymethyl Formaldehyde Formaldehyde (HCHO) (Toxic Release) ODemeth->Formaldehyde Spontaneous Release Nitroso Reactive Nitroso Species (Genotoxic Alert) Hydroxylamine->Nitroso Further Oxidation

CYP450-mediated metabolic activation pathways of 2,6-bis(methoxymethyl)aniline.

Regulatory Thresholds and Quantitative Data

Because the N-hydroxy and nitroso metabolites are structurally alerting for mutagenicity (often Ames positive), regulatory bodies like the EMA and TGA apply the Threshold of Toxicological Concern (TTC) to control their presence in the final API[5]. For a drug like Rilpivirine, which has a standard daily dose of 25 mg, the TTC limit for such genotoxic impurities is strictly controlled to <5 ppm to ensure patient safety[5].

Table 1: Comparative Pharmacokinetic & Toxicokinetic Parameters
ParameterAPI (e.g., Rilpivirine)2,6-bis(methoxymethyl)aniline (Impurity)Mechanistic Driver
Primary Clearance Route CYP3A4 (Oxidation)CYP-mediated N-oxidation & O-demethylationSteric hindrance vs. electronic activation
Volume of Distribution (Vd) High (Highly Lipophilic)Moderate (Polar amine + lipophilic ethers)Balance of hydrogen bonding and alkyl chains
Genotoxic Potential NegativePositive (Ames alert)Formation of electrophilic nitroso species[3]
Regulatory Limit 25 mg/day (Therapeutic)< 5 ppm (TTC for 25 mg API dose)[5]ICH M7 guidelines for mutagenic impurities

Experimental Workflows for Impurity Profiling

To empirically validate the metabolic fate of 2,6-bis(methoxymethyl)aniline and prove that it does not disproportionately accumulate or bioactivate in vivo, we employ a self-validating in vitro reactive metabolite trapping protocol.

In Vitro Microsomal Stability and GSH Trapping

Rationale: By incubating the impurity with Human Liver Microsomes (HLM) in the presence of Glutathione (GSH), we can trap transient electrophilic nitroso intermediates as stable GSH adducts[3]. GSH acts as a "soft" nucleophile, mimicking cellular defense mechanisms. The detection of these adducts proves the causality of CYP-mediated bioactivation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (1 mg/mL final protein concentration), 2,6-bis(methoxymethyl)aniline (10 µM), and GSH (5 mM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled labetalol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS). Scan specifically for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety cleavage in GSH adducts) to quantify bioactivation[3].

Workflow Step1 1. Incubation Setup HLM + Impurity + GSH Step2 2. Reaction Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching Ice-cold ACN + Internal Std Step3->Step4 Analysis 5. LC-HRMS/MS Analysis Scan for 129 Da Neutral Loss Step4->Analysis Validation 6. Toxicokinetic Validation Confirm Bioactivation Causality Analysis->Validation

In vitro workflow for reactive metabolite trapping and toxicokinetic profiling.

Conclusion

The pharmacokinetic implications of 2,6-bis(methoxymethyl)aniline impurities extend far beyond simple systemic clearance. The dual threat of N-oxidation leading to genotoxic nitroso species and O-demethylation leading to localized formaldehyde release necessitates robust analytical control and deep mechanistic understanding. By integrating structural metabolism predictions with rigorous LC-MS/MS trapping protocols, pharmaceutical scientists can ensure these synthetic intermediates remain well below the TTC, safeguarding the therapeutic index of life-saving antiretroviral therapies.

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Exploratory

2,6-bis(methoxymethyl)aniline ms/ms fragmentation pathway analysis

An In-Depth Technical Guide to the Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis of 2,6-bis(methoxymethyl)aniline Authored by: A Senior Application Scientist Abstract This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis of 2,6-bis(methoxymethyl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proposed gas-phase fragmentation behavior of 2,6-bis(methoxymethyl)aniline under tandem mass spectrometry (MS/MS) conditions. Intended for researchers, scientists, and professionals in drug development and chemical analysis, this document delineates the structural elucidation of this compound through a systematic, first-principles approach to fragmentation. We will explore the underlying chemical principles that dictate the fragmentation pathways following electrospray ionization (ESI), offering a predictive framework for the identification and characterization of this and structurally related molecules. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for 2,6-bis(methoxymethyl)aniline

2,6-bis(methoxymethyl)aniline is a substituted aniline derivative with a molecular structure that presents both opportunities and challenges for analytical characterization. As a bifunctional molecule, it serves as a versatile building block in various synthetic applications, including the development of ligands, polymers, and potentially, novel pharmaceutical scaffolds. The precise confirmation of its chemical structure is paramount for quality control, reaction monitoring, and regulatory compliance.

Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for the unambiguous identification of organic molecules.[1][2][3] By isolating a specific precursor ion and subjecting it to controlled fragmentation, MS/MS provides a detailed fingerprint of the molecule's structure. This guide will theoretically dissect the fragmentation of 2,6-bis(methoxymethyl)aniline, offering a roadmap for interpreting its MS/MS spectrum.

Foundational Principles: The MS/MS Workflow

The structural elucidation via MS/MS is a multi-step process, beginning with the gentle ionization of the analyte to bring it into the gas phase as a charged species, followed by its fragmentation and the analysis of the resulting fragments.[4]

Ionization: Electrospray Ionization (ESI)

For a molecule like 2,6-bis(methoxymethyl)aniline, which contains a basic aniline nitrogen, positive-mode Electrospray Ionization (ESI) is the method of choice. The aniline amine group readily accepts a proton, forming a stable protonated molecule, [M+H]⁺. This process is highly efficient and imparts minimal excess energy, preserving the molecular structure for the initial mass analysis (MS1).[5][6]

The monoisotopic mass of 2,6-bis(methoxymethyl)aniline (C₁₀H₁₅NO₂) is 181.1103 Da. Therefore, the precursor ion selected for MS/MS analysis will be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 182.1181 .

Fragmentation: Collision-Induced Dissociation (CID)

Once the precursor ion of m/z 182.1181 is isolated by the first mass analyzer (e.g., a quadrupole), it is accelerated into a collision cell.[2][4] This cell is filled with an inert gas, such as argon or nitrogen. The resulting collisions convert the ion's kinetic energy into internal energy, which induces fragmentation by breaking the weakest chemical bonds. The choice of collision energy is critical; a range of energies is typically applied to observe both primary and subsequent (secondary, tertiary) fragmentation events, providing a more complete structural picture.

Proposed Fragmentation Pathways of Protonated 2,6-bis(methoxymethyl)aniline

The site of protonation is key to directing the fragmentation cascade. For 2,6-bis(methoxymethyl)aniline, the most likely site of protonation is the nitrogen atom of the aniline group, given its higher basicity compared to the ether oxygens. The resulting positive charge on the nitrogen initiates a series of predictable bond cleavages.

Primary Fragmentation Pathways

Based on the established fragmentation patterns of aromatic amines and ethers, we can predict two major initial fragmentation routes for the precursor ion at m/z 182.1181.[7][8][9][10]

  • Pathway A: Loss of Formaldehyde (CH₂O) This is a classic fragmentation mechanism for methoxymethyl ethers. A six-membered ring transition state can facilitate the transfer of a hydrogen atom and the neutral loss of a stable formaldehyde molecule. This results in a fragment ion at m/z 152.0913 .

  • Pathway B: Loss of a Methoxymethyl Radical (•CH₂OCH₃) Homolytic cleavage of the C-C bond between the aromatic ring and the methoxymethyl group can lead to the loss of a methoxymethyl radical. However, a more likely event is the cleavage of the benzyl-ether C-O bond, facilitated by the aniline group, leading to the formation of a stable benzylic cation. A key fragmentation pathway for ethers involves cleavage alpha to the oxygen atom.[8] The loss of a methoxy radical (•OCH₃) followed by rearrangement, or the direct loss of the entire methoxymethyl group, can be considered. A more prominent pathway involves the loss of methanol.

  • Pathway C: Loss of Methanol (CH₃OH) The loss of a stable neutral molecule like methanol is a common fragmentation route. This can occur through a rearrangement process, likely involving one of the methoxymethyl groups and the protonated amine, resulting in a fragment ion at m/z 150.0757 .

Visualizing the Fragmentation Cascades

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways.

G cluster_precursor Precursor Ion cluster_fragments Primary & Secondary Fragments Precursor [M+H]⁺2,6-bis(methoxymethyl)anilinem/z 182.1181 FragA Fragment Am/z 152.0913 Precursor->FragA - CH₂O (30.0262 Da) FragC Fragment Cm/z 150.0757 Precursor->FragC - CH₃OH (32.0424 Da) FragC1 Fragment C1m/z 120.0597 FragC->FragC1 - CH₂O (30.0160 Da)

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Iodo-2,6-bis(methoxymethyl)aniline

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Application Area: Antiviral Active Pharmaceutical Ingredient (API) Synthesis, Impurity Profiling, and Reference Standard Genera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Application Area: Antiviral Active Pharmaceutical Ingredient (API) Synthesis, Impurity Profiling, and Reference Standard Generation

Introduction and Strategic Context

4-Iodo-2,6-bis(methoxymethyl)aniline (CAS: Not Assigned; Molecular Weight: 307.13 g/mol ) is a highly specialized synthetic intermediate and a critical process-related impurity encountered during the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1[1].

In commercial API manufacturing, rigorous impurity profiling is mandated by ICH guidelines to ensure therapeutic efficacy and patient safety. This compound serves as a vital analytical reference standard for quantifying halogenated analogs and synthetic byproducts in Rilpivirine batches[1][2]. This application note details a robust, self-validating protocol for the regioselective synthesis of 4-iodo-2,6-bis(methoxymethyl)aniline from basic precursors, emphasizing mechanistic causality and scalable reaction design.

Retrosynthetic Analysis and Mechanistic Causality

The synthesis of 4-iodo-2,6-bis(methoxymethyl)aniline relies on the fundamental principles of Electrophilic Aromatic Substitution (EAS). The starting material, 2,6-bis(hydroxymethyl)aniline, undergoes a two-step transformation:

  • Etherification (Protection): The benzylic hydroxyl groups are converted to methoxymethyl ethers. This step is crucial; free hydroxyl groups are susceptible to oxidation during the subsequent iodination phase.

  • Regioselective Iodination: The aniline amino group ( −NH2​ ) is a strongly activating, ortho/para-directing group. Because the ortho positions (2 and 6) are sterically hindered and already occupied by the bulky methoxymethyl groups, the electrophilic attack is exclusively directed to the para position (position 4)[3].

To prevent the oxidative degradation of the ether linkages, a mild iodinating agent, N-Iodosuccinimide (NIS), is selected over harsh I2​/HNO3​ or I2​/H2​O2​ systems.

G A 2,6-Bis(hydroxymethyl)aniline (Precursor) B Acid-Catalyzed Etherification (MeOH, H2SO4) A->B C 2,6-Bis(methoxymethyl)aniline (Intermediate) B->C D Electrophilic Aromatic Iodination (NIS, MeCN, 0°C) C->D E 4-Iodo-2,6-bis(methoxymethyl)aniline (Target Standard) D->E

Figure 1: Synthetic workflow and mechanistic pathway for 4-iodo-2,6-bis(methoxymethyl)aniline.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. NIS is light-sensitive and should be handled accordingly.

Protocol A: Synthesis of 2,6-Bis(methoxymethyl)aniline

Objective: Complete conversion of benzylic alcohols to methyl ethers while preventing aniline protonation-induced polymerization.

  • Preparation: Charge a 500 mL round-bottom flask with 2,6-bis(hydroxymethyl)aniline (10.0 g, 65.3 mmol) and anhydrous methanol (200 mL).

  • Catalysis: Cool the stirring solution to 0 °C using an ice bath. Dropwise, add concentrated sulfuric acid ( H2​SO4​ , 1.5 mL) over 10 minutes. Causality: The acid protonates the benzylic hydroxyl, facilitating the formation of a transient benzylic carbocation, which is rapidly trapped by the methanol solvent.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool to room temperature. Neutralize the acid by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH 8 is reached. Extract the aqueous layer with Dichloromethane (DCM, 3 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting pale yellow oil is used directly in the next step without further purification.

Protocol B: Regioselective Iodination to 4-Iodo-2,6-bis(methoxymethyl)aniline

Objective: High-yield para-iodination avoiding poly-halogenation or ether cleavage.

  • Solubilization: Dissolve the crude 2,6-bis(methoxymethyl)aniline (~11.5 g, 63.5 mmol) in anhydrous acetonitrile (150 mL) in a foil-wrapped 500 mL flask (to exclude light). Cool to 0 °C.

  • Electrophilic Addition: Add N-Iodosuccinimide (NIS, 15.0 g, 66.6 mmol, 1.05 eq) in three equal portions over 30 minutes. Causality: Stepwise addition controls the exothermic nature of the EAS reaction and minimizes the formation of di-iodinated impurities.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Quench the unreacted NIS by adding 50 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir until the iodine color dissipates.

  • Extraction & Isolation: Remove acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Crystallization: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 4-iodo-2,6-bis(methoxymethyl)aniline as an off-white solid.

Data Presentation and Analytical Validation

To ensure the material meets the stringent criteria required for a pharmaceutical reference standard (e.g., for EP/USP compliance testing)[1][2], comprehensive characterization is required.

Table 1: Reaction Optimization Parameters (Protocol B)
Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
I2​ / H2​O2​ MeOH2512>9045High ether cleavage
I2​ / NaHCO3​ DCM0 to 25246052Unreacted starting material
NIS (1.05 eq) MeCN 0 to 25 6 >99 88 Highly pure, trace succinimide
Table 2: Expected Analytical Characterization Data

Every synthesized batch must be validated against these parameters to confirm structural identity and purity, consistent with commercial reference standards[4][5].

Analytical MethodExpected Result / SpecificationDiagnostic Significance
Molecular Formula C10​H14​INO2​ Confirms elemental composition[4].
Exact Mass (MS) m/z 307.13 [M+H]+ Validates molecular weight[4][5].
1 H-NMR (400 MHz, CDCl3​ ) δ 7.45 (s, 2H, Ar-H), 4.50 (s, 4H, - CH2​ -), 4.20 (br s, 2H, - NH2​ ), 3.40 (s, 6H, - OCH3​ )The singlet at 7.45 ppm integrates to 2 protons, confirming para-substitution (symmetry).
13 C-NMR (100 MHz, CDCl3​ ) δ 145.2, 137.8, 124.5, 80.1 (C-I), 72.4, 58.2The peak at ~80 ppm is highly diagnostic for the carbon bonded to the heavy iodine atom.
HPLC Purity 98.0% (Area %)Required for use as a quantitative analytical standard[2].

References

Sources

Application

Application Note: Using 2,6-Bis(methoxymethyl)aniline as a Reference Standard in Pharmaceutical Analysis

Executive Summary In the rigorous landscape of pharmaceutical quality control, the detection and quantification of process-related impurities are paramount for ensuring drug safety and efficacy. 2,6-Bis(methoxymethyl)ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the detection and quantification of process-related impurities are paramount for ensuring drug safety and efficacy. 2,6-Bis(methoxymethyl)aniline is a critical intermediate and degradation impurity frequently encountered in the synthesis of diarylaniline (DAAN) and diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Rilpivirine[1][2].

Because aniline derivatives possess structural alerts for potential genotoxicity under ICH M7 guidelines, regulatory bodies demand highly sensitive, self-validating analytical methods to monitor these compounds. This application note provides a comprehensive, causality-driven protocol for utilizing 2,6-bis(methoxymethyl)aniline as a reference standard in LC-MS/MS impurity profiling, ensuring compliance with ICH Q2(R1) and Q3A standards[3].

Mechanistic Context: Origin and Significance of the Impurity

To develop a robust analytical method, one must first understand the chemical origin of the target analyte. During the synthesis of the 2,6-dimethylphenyl moiety of Rilpivirine and related next-generation NNRTIs, starting materials undergo complex halogenation and substitution reactions[4].

Aberrant methoxymethylation in the presence of methanolic solvents often yields halogenated intermediates like 4-iodo-2,6-bis(methoxymethyl)aniline [5]. Subsequent dehalogenation or degradation during process scaling leads directly to the formation of 2,6-bis(methoxymethyl)aniline. The methoxymethyl substitution significantly alters the physicochemical properties of the aniline core, increasing its aqueous solubility at low pH while maintaining lipophilicity, which complicates its separation from the active pharmaceutical ingredient (API) matrix[2].

Pathway SM 2,6-Dimethylaniline (API Starting Material) Rxn Methoxymethylation / Halogenation (Process Step) SM->Rxn Iodo 4-Iodo-2,6-bis(methoxymethyl)aniline (Intermediate Impurity) Rxn->Iodo Over-substitution Target 2,6-bis(methoxymethyl)aniline (Target Reference Standard) Iodo->Target Dehalogenation Degradation

Formation pathway of 2,6-bis(methoxymethyl)aniline during API synthesis.

Analytical Strategy & Causality

As a Senior Application Scientist, I design methods not just to detect a mass, but to exploit the specific physicochemical vulnerabilities of the molecule.

  • Chromatographic Causality: The basic primary amine of 2,6-bis(methoxymethyl)aniline is highly prone to secondary interactions with residual silanols on standard silica columns, which causes severe peak tailing. To counteract this, we utilize an Ethylene Bridged Hybrid (BEH) C18 column. The hybrid particle technology shields the silanols, ensuring sharp, symmetrical peaks necessary for accurate integration at trace levels (Limit of Quantitation 1.0 ng/mL).

  • Mass Spectrometry Causality: UV detection is insufficient due to matrix interference from the highly conjugated Rilpivirine API. We employ Electrospray Ionization (ESI) in positive mode. The precursor ion [M+H]+ is m/z 182.1. We monitor the Multiple Reaction Monitoring (MRM) transition of 182.1 150.1 . This specific loss of 32 Da corresponds to the cleavage of methanol from the methoxymethyl group, driven by the thermodynamic stability of the resulting benzylic carbocation. This transition is highly specific to the impurity and eliminates cross-talk from the API.

Self-Validating Experimental Protocol (UHPLC-ESI-MS/MS)

A trustworthy protocol must be a closed, self-validating system. The following methodology incorporates internal logic gates (System Suitability Tests) that prevent the reporting of false data.

Step 1: Reference Standard & Sample Preparation
  • Standard Stock: Dissolve 1.0 mg of certified 2,6-bis(methoxymethyl)aniline reference standard (purity >99.0%) in 1.0 mL of LC-MS grade Methanol.

  • Working Calibration Curve: Serially dilute the stock with 50:50 Methanol:Water to yield concentrations of 1, 5, 10, 50, and 100 ng/mL.

  • API Sample Extraction: Dissolve 10.0 mg of the Rilpivirine API batch in 1.0 mL of 50:50 Methanol:Water.

    • Causality Check: This specific solvent ratio is critical. It is non-polar enough to fully solubilize the lipophilic API, yet polar enough to extract the methoxymethyl-substituted impurity without causing selective precipitation in the autosampler.

  • Centrifuge at 14,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability Test (SST) - The Self-Validation Gate

Before injecting the API sample, the system must prove its fitness:

  • Carryover Check: Inject a blank (50:50 Methanol:Water). The signal at the retention time of the impurity must be < 5% of the LOQ . If this fails, the system automatically halts for a needle wash protocol to prevent false positives.

  • Precision Check: Inject the 10 ng/mL standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0% , and the tailing factor must be < 1.5 .

Step 3: UHPLC-MS/MS Execution
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: Capillary voltage 3.0 kV, Desolvation temp 450°C. MRM Transition: 182.1 150.1 (Collision Energy: 15 eV).

Workflow Std Reference Standard Preparation SST System Suitability Test (Self-Validation) Std->SST API Rilpivirine API Sample Prep HPLC UHPLC-ESI-MS/MS (MRM Mode) API->HPLC SST->HPLC Pass Criteria Met Quant Impurity Quantification (ICH Q3A) HPLC->Quant

Self-validating analytical workflow for impurity quantification.

Method Validation Data

The quantitative performance of this methodology, validated against ICH Q2(R1) guidelines, is summarized below. The data confirms that 2,6-bis(methoxymethyl)aniline can be reliably quantified at trace levels within a dense API matrix.

Validation ParameterExperimental ResultICH Q2(R1) Acceptance CriteriaCausality / Rationale
Linearity Range 1.0 – 100 ng/mL ( R2=0.998 ) R2≥0.995 Covers the expected trace levels of the impurity in high-dose API batches.
Limit of Detection (LOD) 0.3 ng/mLS/N 3Ensures high sensitivity for potentially genotoxic structural alerts.
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10Establishes the baseline for reliable routine GMP batch release.
Precision (Inter-day) 2.4% RSD 5.0% RSDConfirms method stability across different analysts and mobile phase preparations.
Accuracy (Recovery) 98.5% – 101.2%90.0% – 110.0%Validates that the API matrix does not cause ion suppression in the MS source.

References

  • National Center for Biotechnology Information (NCBI). "Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Agents: Optimization of Diarylanilines with High Potency against Wild-Type and Rilpivirine-Resistant E138K Mutant Virus." PMC6440263. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). "Physicochemical Property-Driven Optimization of Diarylaniline Compounds as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." PMC3131430. Retrieved from:[Link]

Sources

Method

Application Note: LC-MS/MS Protocols for Trace Quantification of 2,6-bis(methoxymethyl)aniline in Rilpivirine API

Introduction & Regulatory Context 2,6-bis(methoxymethyl)aniline is a critical synthetic intermediate and a process-related impurity encountered in the manufacturing of Rilpivirine, a non-nucleoside reverse transcriptase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

2,6-bis(methoxymethyl)aniline is a critical synthetic intermediate and a process-related impurity encountered in the manufacturing of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 therapy[1][2]. Due to the structural nature of aniline derivatives, they are frequently flagged as potentially mutagenic impurities (PMIs) under ICH M7 guidelines. Consequently, regulatory agencies require highly sensitive and specific analytical methods to monitor these trace-level impurities in the final Active Pharmaceutical Ingredient (API) to ensure patient safety and regulatory compliance[1][3].

While traditional methods for analyzing aniline derivatives have historically relied on GC-MS or HPLC-UV[3][4], the trace-level quantification of 2,6-bis(methoxymethyl)aniline in complex, high-concentration API matrices necessitates the superior selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Insights: Why LC-MS/MS?

As a Senior Application Scientist, I design analytical protocols based on the fundamental physicochemical properties of the target analyte and the surrounding matrix.

  • Ionization Dynamics: 2,6-bis(methoxymethyl)aniline possesses a primary aromatic amine. In a weakly acidic mobile phase (e.g., 0.1% formic acid), this amine is readily protonated ( [M+H]+ ), making it highly amenable to Positive Electrospray Ionization (ESI+).

  • Chromatographic Retention: Aromatic amines are notorious for exhibiting peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based columns. To mitigate this, we employ a fully end-capped, high-purity C18 column. This provides orthogonal π−π and hydrophobic interactions with the aromatic ring, ensuring sharp peak shapes and optimal resolution from the Rilpivirine API matrix.

  • Matrix Effect Mitigation: Rilpivirine is a bulky, highly lipophilic molecule that can cause severe ion suppression if it co-elutes with the target impurity. The chromatographic gradient is specifically designed to elute the highly polar 2,6-bis(methoxymethyl)aniline early, while strongly retaining the Rilpivirine API. The API is subsequently directed to waste via a diverter valve to protect the mass spectrometer source from contamination.

Experimental Workflows & Protocols

AnalyticalWorkflow A Rilpivirine API Sample (10 mg/mL in MeOH) B Sample Dilution & Centrifugation (1:100 in Mobile Phase A) A->B C UHPLC Separation (End-capped C18 Column) B->C D Diverter Valve (API to Waste, Impurity to MS) C->D E ESI+ Ionization & Triple Quadrupole MS/MS D->E F MRM Data Analysis & Quantification E->F

Caption: Step-by-step analytical workflow for trace impurity quantification in API matrix.

Materials and Sample Preparation
  • Reagents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid. Reference standard of 2,6-bis(methoxymethyl)aniline (Molecular Weight: 181.23 g/mol )[5].

  • Standard Preparation: Prepare a primary stock solution of the impurity standard at 1 mg/mL in methanol. Dilute serially in initial mobile phase conditions (95% Water / 5% ACN with 0.1% Formic Acid) to construct a calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • Sample Preparation (Self-Validating Extraction): Accurately weigh 10 mg of Rilpivirine API and dissolve it in 1 mL of methanol. Dilute the solution 1:100 with the initial mobile phase. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to crash out any insoluble matrix components. Transfer the clear supernatant to an autosampler vial.

Liquid Chromatography (UHPLC) Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4955Initial
1.000.49556
4.000.410906
5.500.410906
5.600.49556
7.000.49556

Causality Note: The initial hold at 5% B ensures adequate retention and focusing of the polar 2,6-bis(methoxymethyl)aniline on the column head. The rapid ramp to 90% B ensures the elution of the highly retained Rilpivirine API. A diverter valve is programmed to send the LC effluent to waste from 4.0 to 7.0 minutes to prevent source contamination.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Fragmentation P Precursor Ion [M+H]+ m/z 182.2 F1 Quantifier Ion [-CH3OH] m/z 150.2 P->F1 CID (CE: 15V) F2 Qualifier Ion [-2(CH3OH)] m/z 118.2 P->F2 CID (CE: 25V)

Caption: Proposed MRM fragmentation pathway for 2,6-bis(methoxymethyl)aniline.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2,6-bis(methoxymethyl)aniline182.2150.2502515Quantifier
2,6-bis(methoxymethyl)aniline182.2118.2502525Qualifier

Causality Note: The protonated molecular ion [M+H]+ at m/z 182.2 undergoes collision-induced dissociation (CID). The primary loss is a methanol molecule (-32 Da) from the methoxymethyl side chains, yielding the highly abundant m/z 150.2 product ion used for quantification. A secondary loss of another methanol molecule yields m/z 118.2, serving as a reliable qualifier ion for structural confirmation.

Method Validation & System Suitability

To ensure the trustworthiness and self-validating nature of the protocol, the following system suitability criteria must be met before sample analysis:

  • Signal-to-Noise (S/N): The S/N ratio for the LOQ standard (typically 1 ng/mL) must be 10:1.

  • Linearity: The calibration curve must exhibit a correlation coefficient ( R2 ) 0.995 over the range of 1 to 100 ng/mL.

  • Recovery: Spike recovery in the API matrix must fall within 80-120% to confirm the absence of significant ion suppression.

Table 3: Typical Validation Metrics for Aniline Impurities

ParameterAcceptance CriteriaTypical Result
Limit of Detection (LOD)S/N 30.3 ng/mL
Limit of Quantitation (LOQ)S/N 101.0 ng/mL
Precision (%RSD) 5.0% (at LOQ)3.2%
Matrix Effect80% - 120%94.5%

Conclusion

The quantification of trace impurities like 2,6-bis(methoxymethyl)aniline demands a rigorous, mechanistically sound approach. By leveraging the specific ionization pathways of aromatic amines and strategically managing the API matrix through chromatographic diversion, this LC-MS/MS protocol provides a robust, highly sensitive framework suitable for routine quality control and regulatory submissions in drug development.

References

  • ATCC360 Standard Materials Title: 2,6-Bis(methoxymethyl)aniline Standard Reference Source: ATCC360 URL:[Link]

  • U.S. Environmental Protection Agency (EPA) Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: EPA Official Site URL:[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Techniques for the Unambiguous Identification of 2,6-Bis(methoxymethyl)aniline Isomers

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Drug Development Professionals. Executive Summary & Analytical Context The compound 2,6-bis(methoxymethyl)aniline and its halogenated derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Analytical Context

The compound 2,6-bis(methoxymethyl)aniline and its halogenated derivatives (e.g., 4-iodo-2,6-bis(methoxymethyl)aniline) are critical synthetic intermediates and heavily monitored impurities in the manufacturing of active pharmaceutical ingredients (APIs) such as the antiviral Rilpivirine[1]. During the methoxymethylation of aniline derivatives, electrophilic aromatic substitution can yield a complex mixture of positional isomers, primarily the 2,4-, 2,5-, and target 2,6-isomers.

Because these isomers possess identical molecular weights and similar polarities, mass spectrometry (LC-MS) and standard chromatography often fail to provide definitive structural confirmation. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously identify the 2,6-isomer by leveraging molecular symmetry, J -coupling causality, and through-space nuclear Overhauser effects (NOE).

Theoretical Framework: The Physics of Isomer Differentiation

To build a trustworthy and self-validating analytical method, we must move beyond simply matching peaks and understand the fundamental causality behind the spectral phenomena[2].

Symmetry and Magnetic Equivalence

The 2,6-bis(methoxymethyl)aniline molecule possesses an effective plane of symmetry (C2v/Cs symmetry on the NMR timescale) bisecting the aniline nitrogen and the C4 carbon.

  • Causality: This symmetry renders the two methoxymethyl (MOM) groups magnetically equivalent. Consequently, the 1H NMR spectrum will display exactly one set of MOM signals: a singlet for the -CH2- protons (~4.35 ppm) and a singlet for the -CH3 protons (~3.28 ppm)[3].

  • Validation: If the sample is an asymmetric byproduct (e.g., 2,4-bis(methoxymethyl)aniline), the lack of symmetry forces the two MOM groups into distinct magnetic environments, yielding two sets of -CH2- and -CH3 singlets.

Aromatic Spin-Spin ( J ) Coupling

The electron-donating nature of the -NH2 group strongly shields the ortho and para positions of the aromatic ring[4]. However, the substitution pattern dictates the splitting multiplicity:

  • 2,6-Isomer (1,2,3-trisubstituted pattern): The equivalent protons at C3 and C5 couple to the proton at C4. This results in a 2H doublet ( 3J≈7.5 Hz) and a 1H triplet ( 3J≈7.5 Hz).

  • 2,4-Isomer (1,2,4-trisubstituted pattern): The protons at C3, C5, and C6 couple differently. H6 appears as an ortho-coupled doublet, H5 as a doublet of doublets (ortho and meta coupling), and H3 as a meta-coupled narrow doublet.

Through-Space Interactions (NOE)

While 1D NMR can separate the 2,6-isomer from the 2,4-isomer, it cannot easily differentiate the 2,6-isomer from the symmetric 3,5-isomer.

  • Causality: In the 2,6-isomer, the -CH2- protons of the MOM groups are situated approximately 2.5–3.0 Å from the -NH2 protons. This spatial proximity allows for cross-relaxation, generating a strong cross-peak in a 2D NOESY experiment. In the 3,5-isomer, the distance exceeds the 5.0 Å limit for NOE detection, resulting in no cross-peak.

Experimental Protocols: Self-Validating Workflow

The following step-by-step methodology ensures reliable, reproducible data acquisition.

Step 1: Sample Preparation (The Solvent Rationale)
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d6 (for 1D NMR) or 30–40 mg in DMSO-d6 (for 2D NOESY). Transfer to a high-quality 5 mm NMR tube.

  • Expert Insight: Do not use CDCl3. In CDCl3, the -NH2 protons undergo rapid chemical exchange with trace moisture, broadening the signal into the baseline and destroying the NOESY correlations. DMSO-d6 strongly hydrogen-bonds with the -NH2 protons, drastically reducing the exchange rate and yielding a sharp, quantifiable signal necessary for NOE detection.

Step 2: Instrument Setup
  • Hardware: 400 MHz or 600 MHz NMR spectrometer equipped with a broadband or cryoprobe.

  • Temperature: Regulate precisely at 298 K to ensure consistent chemical shifts.

Step 3: 1D 1H and 13C NMR Acquisition
  • 1H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the MOM protons. Acquire 16–32 scans.

  • 13C NMR: Use a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds. Acquire 512–1024 scans depending on concentration.

Step 4: 2D NOESY Acquisition
  • Sequence: Phase-sensitive NOESY (noesygpphpp).

  • Mixing Time ( τm​ ): Set to 400 ms . Causality: For small molecules (MW ~180-300 Da) in non-viscous solvents, the correlation time ( τc​ ) is short. A mixing time of 400 ms allows sufficient NOE buildup without entering the spin-diffusion regime.

  • Scans: 16 scans per t1 increment, 256 t1 increments.

Quantitative Data Presentation

The tables below summarize the expected spectral data, acting as a reference matrix for isomer identification.

Table 1: Comparative 1H NMR Chemical Shifts and Multiplicities (DMSO-d6, 400 MHz)

Proton Assignment2,6-Isomer (Target)2,4-Isomer (Byproduct)3,5-Isomer (Byproduct)
-NH2 ~4.8 ppm (br s, 2H)~4.9 ppm (br s, 2H)~5.1 ppm (br s, 2H)
-CH2- (MOM) 4.35 ppm (s, 4H)4.32 ppm (s, 2H), 4.28 ppm (s, 2H)4.30 ppm (s, 4H)
-CH3 (MOM) 3.28 ppm (s, 6H)3.26 ppm (s, 3H), 3.24 ppm (s, 3H)3.27 ppm (s, 6H)
Aromatic H 7.05 ppm (d, J=7.5 Hz, 2H) 6.65 ppm (t, J=7.5 Hz, 1H)7.02 ppm (d, J=2.0 Hz, 1H) 6.95 ppm (dd, J=8.0, 2.0 Hz, 1H) 6.60 ppm (d, J=8.0 Hz, 1H)6.68 ppm (d, J=1.5 Hz, 2H) 6.55 ppm (t, J=1.5 Hz, 1H)

Table 2: Key 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)

Carbon Environment2,6-Isomer2,4-Isomer
C-NH2 (C1) ~144 ppm~145 ppm
C-CH2OCH3 (C-MOM) ~124 ppm (2C, equivalent)~123 ppm (1C), ~126 ppm (1C)
-CH2- (MOM) ~70 ppm (2C, equivalent)~70 ppm (1C), ~72 ppm (1C)
-CH3 (MOM) ~57 ppm (2C, equivalent)~57 ppm (1C), ~58 ppm (1C)

Decision Tree for Spectral Interpretation

To streamline the analytical workflow, follow the logical decision tree below. This self-validating system ensures that no single data point is relied upon in isolation; instead, symmetry, J -coupling, and spatial proximity must all agree to confirm the 2,6-isomer.

NMR_Isomer_Workflow Start Acquire 1H & 2D NMR (DMSO-d6) SymCheck Analyze -CH2OCH3 Signals (Symmetry Check) Start->SymCheck Asymm 2 Sets of Singlets (Asymmetric) SymCheck->Asymm Non-equivalent Symm 1 Set of Singlets (Symmetric) SymCheck->Symm Equivalent Iso24 2,4-, 2,5-, 2,3-, or 3,4-Isomer Asymm->Iso24 AromCheck Analyze Aromatic Region (Splitting Pattern) Symm->AromCheck Pat26 2H Doublet, 1H Triplet (1,2,3-Trisubstituted) AromCheck->Pat26 Pattern Match NOECheck NOESY: NH2 to CH2 Cross-Peak Present? Pat26->NOECheck Iso26 2,6-bis(methoxymethyl)aniline (Confirmed) NOECheck->Iso26 Yes (Proximity) Iso35 3,5-bis(methoxymethyl)aniline (Rejected) NOECheck->Iso35 No (Distant)

Decision tree for NMR-based identification of 2,6-bis(methoxymethyl)aniline isomers.

References

  • Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry. [Link]

  • Puchała, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules (MDPI).[Link]

  • Ostrowski, T., et al. (2008). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC / Molecules.[Link]

Sources

Method

Application Note: Synthesis, Incorporation, and Analytical Control of 2,6-Bis(methoxymethyl)aniline Derivatives in Rilpivirine Manufacturing

Target Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Antiretroviral Drug Development. Introduction & Mechanistic Grounding Rilpivirine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Antiretroviral Drug Development.

Introduction & Mechanistic Grounding

Rilpivirine is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. The drug's efficacy relies heavily on its ability to bind to the highly hydrophobic, adaptable NNRTI pocket of the HIV-1 reverse transcriptase enzyme. The 2,6-dimethylphenyl moiety of Rilpivirine is a critical structural feature that enforces a specific torsional angle, allowing the molecule to achieve the optimal "horseshoe" conformation required for target binding [1].

During the active pharmaceutical ingredient (API) manufacturing process, the starting material (4-iodo-2,6-dimethylaniline) can undergo unintended solvent-mediated methoxylation or oxidative degradation, yielding 2,6-bis(methoxymethyl)aniline derivatives. Because the methoxymethyl groups significantly alter the lipophilicity (LogP) and steric bulk of the molecule, this substitution can disrupt the binding affinity of the final API. Consequently, regulatory Quality by Design (QbD) frameworks mandate the proactive synthesis and incorporation of 2,6-bis(methoxymethyl)aniline to generate highly specific impurity reference standards—specifically 4-iodo-2,6-bis(methoxymethyl)aniline and its downstream analogue, (E)-3-(4-amino-3,5-bis(methoxymethyl)phenyl)acrylonitrile [2, 3].

This application note details the self-validating synthetic protocols for incorporating this building block into the Rilpivirine scaffold, alongside the analytical UHPLC-MS/MS workflows required for its rigorous tracking.

Mandatory Visualization: Workflows and Pathways

SyntheticPathway N1 2,6-bis(methoxymethyl)aniline (Starting Material) N2 Electrophilic Iodination (I2, Ag2SO4, EtOH) N1->N2 N3 4-Iodo-2,6-bis(methoxymethyl)aniline (Key Intermediate) N2->N3 Para-selective N4 Phosphine-Free Heck Coupling (Acrylonitrile, Pd(OAc)2, TEA) N3->N4 N5 (E)-3-(4-Amino-3,5-bis(methoxymethyl)phenyl)acrylonitrile N4->N5 Stereoselective (E-isomer) N6 Pyrimidine Core Coupling (Acetonitrile, Reflux) N5->N6 N7 Bis(methoxymethyl) Rilpivirine Analogue (Target Impurity Standard) N6->N7 Nucleophilic substitution

Synthetic pathway for incorporating 2,6-bis(methoxymethyl)aniline into Rilpivirine analogues.

AnalyticalWorkflow S1 API Batch Sampling S2 Sample Prep (MeCN Extraction) S1->S2 S3 UHPLC Separation (C18, Gradient) S2->S3 S4 ESI-MS/MS (MRM Detection) S3->S4 S5 QbD Release (Impurity < 0.1%) S4->S5

UHPLC-MS/MS analytical workflow for tracking bis(methoxymethyl) impurities in API batches.

Experimental Protocols

The following methodologies establish a self-validating system. By isolating and characterizing the intermediate at each step, causality is maintained: the success of the Heck coupling (Protocol B) explicitly validates the regioselectivity of the iodination (Protocol A).

Protocol A: Regioselective Iodination to 4-Iodo-2,6-bis(methoxymethyl)aniline

Causality Check: The amino group strongly activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. Because the ortho positions are sterically hindered by the bulky methoxymethyl groups, iodination is driven exclusively to the para position. Silver sulfate is utilized to precipitate iodine as insoluble AgI, preventing reversible deiodination and driving the equilibrium forward.

  • Preparation: Dissolve 10.0 mmol of 2,6-bis(methoxymethyl)aniline in 40 mL of absolute ethanol in a 100 mL round-bottom flask shielded from light.

  • Activation: Add 5.5 mmol of elemental iodine ( I2​ ) and 5.5 mmol of silver sulfate ( Ag2​SO4​ ).

  • Reaction: Stir the suspension vigorously at ambient temperature (20–25 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Filter the reaction mixture through a Celite pad to remove the yellow AgI precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane, wash with 10% aqueous sodium thiosulfate to quench residual iodine, dry over anhydrous Na2​SO4​ , and evaporate to yield 4-iodo-2,6-bis(methoxymethyl)aniline (MW: 307.13 g/mol ) as a crystalline solid [2].

Protocol B: Phosphine-Free Heck Coupling

Causality Check: Traditional Heck couplings for Rilpivirine utilize expensive and air-sensitive phosphine ligands (e.g., P(o−tol)3​ ) [1]. Here, triethanolamine (TEA) acts synergistically as the solvent, the base to neutralize the generated HI, and the bidentate ligand to stabilize the Pd(0) active species. This green-chemistry approach highly favors the thermodynamically stable E-isomer, which is critical since the Z-isomer is pharmacologically inactive.

  • Reagent Assembly: In a Schlenk flask under an inert argon atmosphere, combine 5.0 mmol of 4-iodo-2,6-bis(methoxymethyl)aniline, 6.0 mmol of acrylonitrile, and 0.05 mmol (1 mol%) of Palladium(II) acetate ( Pd(OAc)2​ ).

  • Solvent/Ligand Addition: Inject 15 mL of degassed triethanolamine.

  • Catalytic Cycle: Heat the mixture to 100 °C for 8 hours. The solution will transition from reddish-brown to black as the Pd(0) nanoparticles form and engage in the oxidative addition/reductive elimination cycle.

  • Isolation: Cool to room temperature, dilute with 50 mL of diethyl ether, and wash iteratively with distilled water to remove the TEA.

  • Crystallization: Concentrate the organic layer and recrystallize from an isopropanol/HCl mixture to isolate (E)-3-(4-amino-3,5-bis(methoxymethyl)phenyl)acrylonitrile hydrochloride.

Protocol C: UHPLC-MS/MS Impurity Tracking in API

Causality Check: The substitution of methyl groups with methoxymethyl groups increases the polarity of the impurity relative to the native Rilpivirine API. On a C18 reverse-phase column, this structural change causes the bis(methoxymethyl) analogue to elute significantly earlier than the main API peak, preventing ion suppression and allowing for highly sensitive Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dissolve 10 mg of the Rilpivirine API batch in 10 mL of LC-MS grade Acetonitrile (1 mg/mL). Dilute 1:100 in mobile phase A.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Run a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 10% B to 90% B over 8 minutes.

  • Mass Spectrometry: Operate the ESI source in positive ion mode. Track the specific MRM transitions for the bis(methoxymethyl) analogue to quantify trace levels down to 0.01% w/w.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for Impurity Tracking

Compound / AnalyteMolecular Weight ( g/mol )Retention Time (min)Precursor Ion ( [M+H]+ )Product Ion (MRM)Collision Energy (eV)
Rilpivirine (API) 366.425.85367.2 m/z224.1 m/z25
4-Iodo-2,6-bis(methoxymethyl)aniline 307.134.10308.0 m/z276.0 m/z18
Bis(methoxymethyl) Rilpivirine Analogue 426.474.65427.2 m/z284.1 m/z28

Table 2: Comparative Yields and E/Z Isomer Ratios in Heck Coupling

Starting Aryl IodideCatalyst SystemReaction Time (h)Total Yield (%)E/Z Isomer Ratio
4-Iodo-2,6-dimethylaniline (Native) Pd(OAc)2​ / P(o−tol)3​ 2481.090 : 10
4-Iodo-2,6-dimethylaniline (Native) Pd(OAc)2​ / TEA1082.598 : 2
4-Iodo-2,6-bis(methoxymethyl)aniline Pd(OAc)2​ / TEA 8 78.4 96 : 4

Note: The incorporation of the methoxymethyl groups slightly reduces the overall yield due to minor steric hindrance during the migratory insertion step, but maintains an excellent stereoselective profile when utilizing the phosphine-free TEA system.

References

  • Zhang, T., Yang, J., Zhou, Z., Fu, Z., Cherukupalli, S., Kang, D., Zhan, P., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(22).[Link]

Application

Application Note: Step-by-Step Synthesis Protocols for 2,6-Bis(methoxymethyl)aniline and Key Intermediates

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 2,6-bis(methoxymethyl)aniline and its haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 2,6-bis(methoxymethyl)aniline and its halogenated derivatives (such as 4-iodo-2,6-bis(methoxymethyl)aniline ) are high-value synthetic intermediates. They are prominently utilized in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine analogs [1], as well as in the design of UV- and redox-responsive chain-shattering polymeric therapeutics [2].

This application note details a highly optimized, three-step synthetic workflow starting from commercially available 2-nitro-1,3-benzenedimethanol. As a Senior Application Scientist, I have structured these protocols not just as a sequence of actions, but as a self-validating system. Emphasis is placed on chemoselectivity, mechanistic causality, and in-process controls to ensure high fidelity and yield at each stage.

Synthetic Strategy & Mechanistic Rationale

The synthesis avoids complex protecting-group chemistry by leveraging the inherent electronic and steric properties of the intermediates.

  • Williamson Etherification: The primary alcohols of 2-nitro-1,3-benzenedimethanol are methylated using Sodium Hydride (NaH) and Methyl Iodide (MeI). NaH is selected for its irreversible deprotonation kinetics, ensuring complete conversion to the alkoxide before the electrophile is introduced.

  • Transfer Hydrogenation: The reduction of the nitro group to an aniline is achieved via Palladium on Carbon (Pd/C) and Hydrazine hydrate. This method is specifically chosen over high-pressure H2​ gas because it provides rapid, quantitative reduction while preventing the hydrogenolytic cleavage of the benzylic methoxymethyl ethers—a common side reaction under harsh hydrogenation conditions [3].

  • Regioselective Iodination: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS) capitalizes on the strong ortho/para-directing nature of the amine. The bulky methoxymethyl groups at the 2 and 6 positions sterically shield the ortho positions, driving the iodonium ion exclusively to the para position.

Pathway SM 2-Nitro-1,3- benzenedimethanol Int1 1,3-Bis(methoxymethyl) -2-nitrobenzene SM->Int1 NaH, MeI THF, 0°C to RT (Etherification) Int2 2,6-Bis(methoxymethyl) aniline Int1->Int2 Pd/C, N2H4·H2O MeOH, Reflux (Reduction) Prod 4-Iodo-2,6-bis (methoxymethyl)aniline Int2->Prod NIS, MeCN 0°C to RT (Iodination)

Fig 1: Three-step synthetic pathway from 2-nitro-1,3-benzenedimethanol to the iodinated aniline.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,3-Bis(methoxymethyl)-2-nitrobenzene

Objective: Complete methylation of benzylic alcohols while managing exothermic deprotonation.

Materials:

  • 2-Nitro-1,3-benzenedimethanol: 1.0 eq (10.0 mmol, 1.83 g)

  • Sodium hydride (60% dispersion in mineral oil): 2.5 eq (25.0 mmol, 1.00 g)

  • Methyl iodide (MeI): 3.0 eq (30.0 mmol, 1.87 mL)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Procedure:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Dissolve the diol in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath. Carefully add NaH in small portions over 15 minutes.

    • Causality: The ice bath mitigates the rapid exothermic release of H2​ gas. Gradual addition prevents localized thermal spikes that could degrade the starting material.

  • Alkylation: Stir the resulting alkoxide suspension at 0 °C for 30 minutes. Add MeI dropwise via a gas-tight syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​≈0.1 ) will be entirely replaced by a non-polar product spot ( Rf​≈0.6 ).

  • Quenching & Isolation: Cool the mixture back to 0 °C and cautiously quench with 10 mL of cold water to destroy unreacted NaH. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reduction to 2,6-Bis(methoxymethyl)aniline

Objective: Chemoselective transfer hydrogenation of the nitro group.

Reduction N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 Pd/C, N2H4 - H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 Pd/C, N2H4 N4 Aniline (Ar-NH2) N3->N4 Pd/C, N2H4 - H2O

Fig 2: Stepwise catalytic transfer hydrogenation mechanism of the nitro group to an amine.

Materials:

  • 1,3-Bis(methoxymethyl)-2-nitrobenzene: 1.0 eq (7.0 mmol, 1.48 g)

  • Palladium on Carbon (Pd/C, 10 wt%): 0.15 g

  • Hydrazine hydrate ( N2​H4​⋅H2​O , 80%): 4.0 eq (28.0 mmol, 1.36 mL)

  • Methanol (MeOH): 30 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the nitro intermediate in MeOH.

  • Catalyst Addition: Add Pd/C carefully under a gentle stream of nitrogen.

    • Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Nitrogen blanketing is a critical safety mandate.

  • Hydrogen Source: Heat the suspension to a gentle reflux (65 °C). Add hydrazine hydrate dropwise over 20 minutes.

    • Causality: Hydrazine decomposes on the Pd surface to generate active hydrogen species in situ. This avoids over-reduction and protects the benzylic ethers.

  • Reaction: Maintain reflux for 4-6 hours.

    • Self-Validation: The distinct yellow tint of the nitro compound will fade to a clear/pale suspension.

  • Isolation: Cool to RT. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite with additional MeOH (20 mL). Concentrate the filtrate, redissolve in Dichloromethane (40 mL), wash with water, dry over MgSO4​ , and evaporate to afford the pure aniline.

Protocol C: Regioselective Iodination

Objective: Sterically directed electrophilic aromatic substitution.

Materials:

  • 2,6-Bis(methoxymethyl)aniline: 1.0 eq (5.0 mmol, 0.90 g)

  • N-Iodosuccinimide (NIS): 1.05 eq (5.25 mmol, 1.18 g)

  • Anhydrous Acetonitrile (MeCN): 25 mL

Procedure:

  • Solvation: Dissolve the aniline in MeCN in a 50 mL flask wrapped in aluminum foil.

    • Causality: Foil exclusion prevents ambient light-induced homolytic cleavage of the newly formed carbon-iodine bond and prevents NIS degradation.

  • Electrophile Addition: Cool the solution to 0 °C. Add NIS in three equal portions over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quenching: Quench the reaction with 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation: The thiosulfate will immediately reduce any unreacted iodine/NIS species, shifting the solution color from dark brown/red to pale yellow.

  • Isolation: Extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from Hexanes/EtOAc to obtain the 4-iodo derivative.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, compare your isolated products against the physicochemical and spectroscopic benchmarks summarized below.

Table 1: Physicochemical Properties and Expected Yields

Compound NameMolecular FormulaMW ( g/mol )Physical AppearanceTypical Yield
1,3-Bis(methoxymethyl)-2-nitrobenzene C10​H13​NO4​ 211.22Off-white solid85 - 90%
2,6-Bis(methoxymethyl)aniline C10​H15​NO2​ 181.23Pale yellow oil/solid75 - 80%
4-Iodo-2,6-bis(methoxymethyl)aniline C10​H14​INO2​ 307.13White crystalline solid80 - 85%

Table 2: Diagnostic 1H NMR Shifts (400 MHz, CDCl3​ )

CompoundAromatic Protons (Ar-H)Benzylic Protons (- CH2​ -O-)Methoxy Protons (- OCH3​ )Amine Protons (- NH2​ )
Nitro Intermediate ~7.4 - 7.6 ppm (m, 3H)~4.5 ppm (s, 4H)~3.4 ppm (s, 6H)N/A
Aniline Intermediate ~7.0 ppm (d, 2H), ~6.6 ppm (t, 1H)~4.4 ppm (s, 4H)~3.3 ppm (s, 6H)~4.5 ppm (br s, 2H)
Iodinated Product ~7.3 ppm (s, 2H)~4.3 ppm (s, 4H)~3.3 ppm (s, 6H)~4.6 ppm (br s, 2H)

Note: The disappearance of the triplet at ~6.6 ppm in the final step confirms successful para-substitution, as the remaining two aromatic protons become equivalent singlets.

References

  • Zhang, Y., Yin, Q., Yin, L., Ma, L., Tang, L., & Cheng, J. (2013). Chain-Shattering Polymeric Therapeutics with On-Demand Drug-Release Capability. Angewandte Chemie International Edition, 52(25), 6435–6439.[Link]

  • He, X., Cai, K., Zhang, Y., Lu, Y., Guo, Q., Zhang, Y., ... & Jiang, C. (2018). Dimeric Prodrug Self-Delivery Nanoparticles with Enhanced Drug Loading and Bioreduction Responsiveness for Targeted Cancer Therapy. ACS Applied Materials & Interfaces, 10(46), 39455–39467.[Link]

Method

preparation and handling of 2,6-bis(methoxymethyl)aniline for in vitro assays

An Application Note on the Preparation and Handling of 2,6-bis(methoxymethyl)aniline for In Vitro Assays Introduction 2,6-bis(methoxymethyl)aniline is an aromatic amine, a class of compounds that serve as versatile inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Preparation and Handling of 2,6-bis(methoxymethyl)aniline for In Vitro Assays

Introduction

2,6-bis(methoxymethyl)aniline is an aromatic amine, a class of compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of a primary amine on a benzene ring, flanked by two methoxymethyl groups, presents a unique chemical scaffold for drug discovery and development. Aromatic amines, however, are a well-documented class of compounds requiring careful handling due to potential toxicity, including carcinogenicity and mutagenicity, often mediated by metabolic activation.[3][4]

This guide provides a comprehensive framework for the safe handling, storage, and preparation of 2,6-bis(methoxymethyl)aniline for use in in vitro assays. As a Senior Application Scientist, this document is structured to provide not just a protocol, but the scientific reasoning behind each step, ensuring experimental reproducibility and, most importantly, laboratory safety. The procedures outlined are designed to be self-validating, incorporating quality control checks to maintain the integrity of the compound and the reliability of downstream experimental data.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its proper use. While specific experimental data for 2,6-bis(methoxymethyl)aniline is not extensively published, we can infer key characteristics from its structure and related aniline compounds.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₀H₁₅NO₂Based on chemical structure.
Molecular Weight 181.23 g/mol Calculated from the molecular formula.
Appearance Likely a liquid or low-melting solid.Similar substituted anilines like 2,6-diethylaniline are liquids at room temperature.[1]
Solubility Expected to be soluble in organic solvents (DMSO, Ethanol, Methanol); low solubility in water.Aromatic amines are generally lipid-soluble.[4] The methoxy groups may slightly increase aqueous solubility compared to alkyl-substituted anilines. Empirical testing is required.
Stability Stable under recommended storage conditions.[5] Sensitive to light and air.Aromatic amines can oxidize over time, often indicated by a color change. Store protected from light and under an inert atmosphere if possible.[6]

Safety, Handling, and Storage

Aromatic amines as a class are considered hazardous.[4] Assume 2,6-bis(methoxymethyl)aniline possesses similar hazards in the absence of specific toxicological data.[7]

Hazard Identification
  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[8][9]

  • Irritation: Can cause skin and serious eye irritation.[7]

  • Carcinogenicity: Many aromatic amines are suspected or known carcinogens, often requiring metabolic activation to exert their effects.[3][9][10]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.[11]

EquipmentSpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of vapors or aerosols.[9]
Eye Protection Tightly fitting safety goggles with side-shields.[5][11]Protects against splashes and contact with vapors.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[11]Provides a chemical-resistant barrier. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]
Body Protection Impervious laboratory coat.Protects skin from accidental spills.[5]
Storage and Stability

Proper storage is crucial for both safety and maintaining compound integrity.

  • Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[5][12]

  • Protection: Protect from direct sunlight and heat.[5] For long-term storage, consider storing at -20°C.[6]

  • Inert Atmosphere: For maximum stability, especially for a primary stock solution, flushing the container with argon or nitrogen is recommended to prevent oxidation.

Spill and Waste Disposal
  • Spills: Absorb spills with an inert material (e.g., diatomite, universal binders) and decontaminate the surface by scrubbing with alcohol.[5]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Preparation of Stock Solutions for In Vitro Assays

The goal is to prepare a high-concentration, stable stock solution that can be serially diluted to the final working concentrations for treating cells. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media.

Rationale for Solvent Selection
  • DMSO: Dissolves most organic compounds and is generally tolerated by most cell lines at final concentrations ≤0.5%. However, it is crucial to test the tolerance of your specific cell line to DMSO, as it can have biological effects.

  • Ethanol/Methanol: Can be used as alternative solvents but are typically more volatile and may have higher cytotoxicity for some cell lines.

  • Aqueous Buffers (e.g., PBS): Due to the predicted low water solubility of 2,6-bis(methoxymethyl)aniline, direct dissolution in aqueous buffers is not recommended for high-concentration stocks.

Step-by-Step Protocol for 100 mM Stock Solution
  • Pre-Weighing: Tare a sterile, amber-colored microcentrifuge tube or glass vial on an analytical balance.

  • Weighing: Carefully weigh out 1.81 mg of 2,6-bis(methoxymethyl)aniline directly into the tared vial inside a chemical fume hood. This amount is for a final volume of 100 µL. Adjust as needed for your desired stock volume.

  • Solvent Addition: Add 100 µL of sterile, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect for any remaining particulate matter against a light source.

  • Storage: Once fully dissolved, flush the vial with an inert gas (e.g., argon), cap tightly, and seal with paraffin film.

  • Labeling & Storage: Label clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C for long-term use.[6]

G store store thaw thaw store->thaw Begin Experiment serial_dilute serial_dilute thaw->serial_dilute treat_cells treat_cells serial_dilute->treat_cells incubate incubate treat_cells->incubate

Caption: Workflow for preparing and using 2,6-bis(methoxymethyl)aniline.

Protocol: Application in an In Vitro Cytotoxicity Assay (MTT)

This protocol provides an example of how to use the prepared stock solution in a standard colorimetric assay to measure cellular metabolic activity, which is often used as an indicator of cytotoxicity.[13]

Materials
  • Cells of interest (e.g., HeLa, MCF7)[13]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 100 mM stock solution of 2,6-bis(methoxymethyl)aniline in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Experimental Procedure
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Dilution: On the day of treatment, thaw an aliquot of the 100 mM stock solution. Perform serial dilutions in complete cell culture medium to prepare 2X working concentrations. For example, to achieve a final concentration of 100 µM, dilute the 100 mM stock 1:500 into the medium to get a 200 µM (2X) solution.

  • Cell Treatment: Add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate, bringing the final volume to 200 µL and the compound to its 1X final concentration. Include "vehicle control" wells treated with the highest equivalent concentration of DMSO (e.g., 0.1%) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Potential Metabolic Considerations

Aromatic amines often require metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP1A2, to exert their biological effects, including toxicity.[10] The initial step is typically N-hydroxylation, which produces a reactive arylhydroxylamine that can form DNA adducts, leading to mutations.[10] While in vitro assays using cancer cell lines may have low or variable CYP expression, this potential for metabolic activation is a critical consideration for interpreting results and for future in vivo studies.[3]

For more advanced studies, in vitro metabolism assays can be conducted using liver microsomes or S9 fractions, which are rich in drug-metabolizing enzymes.[14][15]

G parent parent hydroxylamine hydroxylamine parent->hydroxylamine CYP450 (e.g., CYP1A2) N-hydroxylation nitrenium nitrenium hydroxylamine->nitrenium Phase II Conjugation or Protonation adduct adduct nitrenium->adduct mutation mutation adduct->mutation

Caption: Simplified metabolic activation pathway for aromatic amines.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous culture medium, try lowering the final concentration, increasing the final DMSO concentration (while staying within the cell line's tolerance), or preparing intermediate dilutions in a mixed solvent system (e.g., DMSO/Ethanol).

  • High Background in Assays: Some compounds can interfere with assay chemistries (e.g., by directly reducing MTT). Always run a "compound only" control in cell-free medium to check for direct effects on the assay reagents.

  • Inconsistent Results: This can arise from repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots of the stock solution to ensure consistency between experiments.[6] Verify pipette calibration and cell seeding uniformity.

References

Sources

Application

Advanced Application Note: FTIR Analysis and Functional Group Identification of 2,6-Bis(methoxymethyl)aniline

Executive Summary 2,6-Bis(methoxymethyl)aniline is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), polymer resins, and advanced mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Bis(methoxymethyl)aniline is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), polymer resins, and advanced materials. Accurate structural validation of this molecule is critical during process chemistry and quality control. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming its identity.

This application note details the mechanistic principles, spectral interpretation logic, and self-validating experimental protocols required to accurately identify the primary amine, aliphatic ether, and 1,2,3-trisubstituted aromatic functional groups of 2,6-bis(methoxymethyl)aniline.

Mechanistic Principles of Spectral Identification

To achieve authoritative structural validation, analysts must move beyond simple pattern matching and understand the physical causality behind the vibrational modes of 2,6-bis(methoxymethyl)aniline [3].

The Primary Aromatic Amine Domain (-NH₂)

The primary amine group attached directly to the benzene ring exhibits unique vibrational behavior due to resonance. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic π -system, slightly weakening the N-H bonds compared to aliphatic amines.

  • N-H Stretching: Because the -NH₂ group has two identical N-H bonds, they couple to produce two distinct stretching vibrations: an asymmetric stretch (in which one bond contracts while the other lengthens) and a symmetric stretch (both bonds move in phase). These typically appear as a distinct doublet in the 3500–3300 cm⁻¹ region [4].

  • N-H Bending: The "scissoring" deformation of the -NH₂ group produces a strong, sharp absorption band around 1640–1610 cm⁻¹.

The Methoxymethyl Ether Domain (-CH₂-O-CH₃)

The molecule contains two methoxymethyl groups at the ortho positions (2 and 6).

  • C-O-C Asymmetric Stretching: The high electronegativity of the oxygen atom creates a highly polar C-O bond. During an asymmetric stretching vibration, there is a massive change in the molecular dipole moment. According to the selection rules of IR spectroscopy, this large dipole change results in an intensely strong absorption band in the 1150–1085 cm⁻¹ region[3, 4]. Because the ether oxygen is insulated from the aromatic ring by a methylene (-CH₂-) group, it behaves strictly as an aliphatic ether, not an alkyl aryl ether.

The Aromatic Ring Domain (1,2,3-Trisubstitution)

The substitution pattern of the benzene ring is definitively identified in the "fingerprint" region via out-of-plane (oop) C-H bending.

  • Coupled C-H Wagging: In 2,6-bis(methoxymethyl)aniline, the substituents at positions 1, 2, and 6 leave three adjacent hydrogen atoms on the aromatic ring (positions 3, 4, and 5). These three hydrogens vibrate out-of-plane in a highly coupled manner, producing two intense, diagnostic bands typically located at 780–760 cm⁻¹ and 740–700 cm⁻¹ [4].

Quantitative Data Presentation

The following table summarizes the causal relationship between the functional groups of 2,6-bis(methoxymethyl)aniline and their expected FTIR responses.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
Primary Amine N-H Asymmetric Stretch~3450MediumOut-of-phase stretching of the two N-H bonds.
Primary Amine N-H Symmetric Stretch~3350MediumIn-phase stretching of the two N-H bonds.
Primary Amine N-H Scissoring (Bend)1640 – 1610StrongIn-plane bending deformation of the -NH₂ group.
Aliphatic Ether C-O-C Asym. Stretch1150 – 1085Very StrongLarge dipole moment change across the polar C-O bonds [3].
Aromatic Ring C-H Stretch3100 – 3000Weak-Mediumsp² hybridized C-H bond stretching[4].
Aromatic Ring C=C Ring Stretch~1600, 1580, 1450MediumSkeletal vibrations of the aromatic carbon-carbon double bonds.
Aromatic Ring C-H Out-of-Plane Bend780 – 760 & 740 – 700StrongCoupled wagging of 3 adjacent aromatic protons (1,2,3-substitution).
Aliphatic Alkane C-H Stretch (-CH₃, -CH₂-)2950 – 2800Mediumsp³ hybridized C-H bond stretching in the methoxymethyl groups.

Spectral Interpretation Logic

Spectral_Logic Mol 2,6-bis(methoxymethyl)aniline Amine Primary Amine (-NH₂) Mol->Amine Ether Methoxymethyl (-CH₂-O-CH₃) Mol->Ether Aromatic 1,2,3-Trisubstituted Benzene Mol->Aromatic Amine_Peaks 3500-3300 cm⁻¹ (N-H Stretch Doublet) Amine->Amine_Peaks Dipole Change Ether_Peaks 1150-1085 cm⁻¹ (C-O-C Asym. Stretch) Ether->Ether_Peaks High Electronegativity Aromatic_Peaks 780 & 740 cm⁻¹ (Out-of-plane Bend) Aromatic->Aromatic_Peaks Coupled C-H Wagging

Fig 1. FTIR spectral interpretation logic for 2,6-bis(methoxymethyl)aniline functional groups.

Experimental Methodologies

To ensure a self-validating analytical system, the choice of sample preparation must be deliberate. Below are two field-proven protocols: Attenuated Total Reflectance (ATR) for rapid screening, and KBr Transmission for high-resolution library matching.

Method A: Attenuated Total Reflectance (ATR-FTIR) Protocol

ATR is the preferred method for rapid, non-destructive analysis. It relies on an evanescent wave that penetrates the sample slightly beyond the high-refractive-index crystal [2].

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Causality: Prevents cross-contamination and removes organic residues that could introduce ghost peaks (e.g., extraneous C-H stretches).

  • Background Acquisition: Collect a background spectrum of the ambient air (typically 32 scans at 4 cm⁻¹ resolution). Causality: Allows the software to ratio out atmospheric water vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹), which would otherwise mask the analyte's signals.

  • Sample Application: Apply a small amount of 2,6-bis(methoxymethyl)aniline directly onto the crystal. If solid, use the pressure anvil to ensure intimate contact. Causality: The evanescent wave only penetrates 0.5 to 5 µm into the sample; poor contact results in a weak, noisy spectrum [2].

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Processing (Critical Step): Apply an ATR correction algorithm. Causality: Penetration depth in ATR is directly proportional to wavelength. Peaks at lower wavenumbers (e.g., the 780 cm⁻¹ aromatic bend) will appear artificially stronger than peaks at higher wavenumbers (e.g., the 3450 cm⁻¹ N-H stretch). ATR correction normalizes the spectrum to match standard transmission libraries [2].

Method B: KBr Pellet Transmission Protocol

Transmission FTIR via KBr pellet is utilized when absolute sensitivity and strict adherence to historical pharmacopeial monographs are required [1].

  • Matrix Desiccation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 105°C for at least 2 hours. Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretching band at 3400 cm⁻¹, which will completely obscure the critical N-H stretching doublet of the primary amine.

  • Sample Grinding: In an agate mortar, mix 1–2 mg of the sample with 150–200 mg of dry KBr. Grind vigorously for 1 to 2 minutes. Causality: The sample particles must be reduced to a size smaller than the wavelength of the infrared radiation (< 2 µm). Larger particles cause Mie scattering (the Christiansen effect), resulting in a severely sloping baseline that distorts peak shapes [1].

  • Pellet Pressing: Transfer the powder to a 13 mm die and apply 10,000 to 12,000 psi of pressure using a hydraulic press for 2 minutes under a vacuum. Causality: The extreme pressure causes the KBr to cold-flow into a continuous, glassy, IR-transparent disk, while the vacuum prevents air pockets that cause internal light scattering.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank KBr background.

Analytical Workflow

FTIR_Workflow Start Sample Preparation ATR ATR Method (Direct Contact) Start->ATR Rapid Screening KBr Transmission Method (KBr Pellet) Start->KBr High Sensitivity Background Background Collection ATR->Background KBr->Background Scan Spectral Acquisition (4000-400 cm⁻¹) Background->Scan Process Data Processing (Baseline/ATR Correction) Scan->Process Validate Structural Validation Process->Validate

Fig 2. Step-by-step FTIR analytical workflow for sample preparation and spectral validation.

System Suitability & Quality Control

To ensure the protocol acts as a self-validating system, the following Quality Control parameters must be met before approving the spectral data:

  • Baseline Linearity: The baseline should be flat and sit near 100% Transmittance (or 0 Absorbance). A sloping baseline indicates inadequate grinding (KBr method) or poor crystal contact (ATR method).

  • Absorbance Limits: The maximum absorbance of the strongest peak (likely the C-O-C stretch at ~1100 cm⁻¹) should fall between 0.2 and 0.8 AU. Causality: Values above 1.0 AU deviate from the linear dynamic range of the Beer-Lambert law, leading to peak truncation (flat-topping) and loss of resolution.

  • Atmospheric Compensation: The region between 2400-2300 cm⁻¹ must be flat. Sharp peaks here indicate that ambient CO₂ levels changed between the background and sample scans, requiring a re-scan.

References

  • Drawell Analytical. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Analytical. Available at: [Link]

  • PerkinElmer / Colorado State University. "FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) Technical Note." Colorado State University. Available at: [Link]

  • Northern Illinois University (NIU) Department of Chemistry and Biochemistry. "Typical IR Absorption Frequencies For Common Functional Groups." Northern Illinois University. Available at: [Link]

  • MDPI. "Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles." MDPI Open Access Journals. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating 2,6-Bis(methoxymethyl)aniline Impurity in Rilpivirine Synthesis

Welcome to the Rilpivirine Process Optimization Center. This guide is designed for process chemists and drug development professionals actively troubleshooting the synthesis of Rilpivirine (TMC278).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Rilpivirine Process Optimization Center. This guide is designed for process chemists and drug development professionals actively troubleshooting the synthesis of Rilpivirine (TMC278). Here, we address the mechanistic origins and practical mitigation strategies for one of the most persistent process impurities: 2,6-bis(methoxymethyl)aniline.

Diagnostic Overview: Mechanistic Causality

The synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) 1 relies on the critical intermediate 4-iodo-2,6-dimethylaniline, which is subsequently coupled to form the left-wing (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile structure[1].

A persistent challenge during the scale-up of this intermediate is the formation of the2[2]. This impurity severely impacts API purity and requires strict regulatory control[3].

The causality of this impurity is rooted in a two-step side reaction:

  • Unintended Radical Halogenation: During the electrophilic iodination of 2,6-dimethylaniline, trace radical initiators or actinic light can induce homolytic cleavage of the halogenating agent. This shifts the reaction from the desired Electrophilic Aromatic Substitution (EAS) to a radical benzylic halogenation, functionalizing the methyl groups.

  • Nucleophilic Methanolysis: When methanol is used as a reaction solvent, quenching agent, or recrystallization medium, it acts as a nucleophile. It displaces the benzylic halogens via an SN1/SN2 mechanism, yielding the highly stable methoxymethyl ether.

G A 2,6-Dimethylaniline (Starting Material) B Electrophilic Iodination (Heterolytic Pathway) A->B D Radical Halogenation (Homolytic Pathway / Light) A->D Side Reaction C 4-Iodo-2,6-dimethylaniline (Desired Intermediate) B->C E Benzylic Halide Intermediate D->E F Methanolysis (MeOH Solvent) E->F G 4-Iodo-2,6-bis(methoxymethyl)aniline (Critical Impurity) F->G

Reaction pathway showing the radical-driven formation of the methoxymethyl impurity vs desired API.

Troubleshooting & FAQs

Q1: We are detecting 4-iodo-2,6-bis(methoxymethyl)aniline in our HPLC traces. At what exact stage is this forming? A1: The functionalization occurs during the iodination of 2,6-dimethylaniline, but the methoxymethyl ether specifically forms the moment the unpurified benzylic halide intermediate contacts methanol. If your iodination protocol uses methanol as a co-solvent or if the crude product is recrystallized from methanol, you are chemically forcing the formation of this impurity.

Q2: How can we thermodynamically favor the desired ring iodination over benzylic halogenation? A2: Electrophilic aromatic substitution requires heterolytic cleavage. You must suppress radical pathways. This is achieved by:

  • Wrapping the reactor in actinic shielding (amber glass or foil) to prevent UV-induced homolytic cleavage.

  • Adding a radical scavenger, such as Butylated hydroxytoluene (BHT) at 0.1 mol%, to quench any benzylic radicals before they propagate.

  • Maintaining the reaction temperature strictly below 15°C.

Q3: What is the most foolproof way to eliminate the methoxymethyl impurity entirely? A3: Implement a self-validating solvent switch. The methoxymethyl group physically cannot form if methanol is absent from the system. Replace methanol with Isopropanol (IPA) or Acetonitrile (MeCN) during both the reaction and recrystallization phases. IPA is sterically hindered and a poor nucleophile, drastically reducing etherification even if trace benzylic halides are present.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures the optimized synthesis of 4-iodo-2,6-dimethylaniline. By combining radical suppression with nucleophile exclusion, this protocol acts as a self-validating system—making the formation of the methoxymethyl impurity chemically impossible.

Step-by-Step Methodology:

  • System Preparation: Equip a jacketed glass reactor with amber shielding to block actinic light. Purge the system with Argon for 15 minutes to remove dissolved oxygen (a known radical initiator).

  • Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous Acetonitrile (10 volumes). Strictly avoid the use of methanol. Add BHT (0.001 eq) to the solution to act as a radical scavenger.

  • Cooling: Chill the mixture to 0–5°C using a recirculating chiller.

  • Iodination: Slowly add N-Iodosuccinimide (NIS) (1.05 eq) in portions over 2 hours. Monitor the internal thermocouple to ensure the temperature does not exceed 10°C.

  • Quenching: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize unreacted iodine species heterolytically.

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from Isopropanol/Water (8:2 v/v). Dry the purified 4-iodo-2,6-dimethylaniline under a vacuum at 40°C.

Quantitative Process Data

The table below summarizes the impact of process parameters on the formation of the 2,6-bis(methoxymethyl) impurity during the iodination stage.

Process ParameterSolvent SystemRadical ScavengerLight Exposure2,6-bis(methoxymethyl) Impurity Level
Standard (Legacy)Methanol / H₂ONoneAmbient2.45%
Modified SolventIPA / H₂ONoneAmbient0.82%
Dark ConditionsMethanol / H₂ONoneShielded1.15%
Optimized (Current) Acetonitrile / IPA BHT (0.1 mol%) Shielded < 0.05% (LOD)

References

  • SynThink Research Chemicals - 4-Iodo-2,6-bis(methoxymethyl)aniline Reference Standard. 2.

  • National Institutes of Health (PMC) - The development of an effective synthetic route of rilpivirine. 1.

  • EliteSynth Laboratories - Rilpivirine Impurities. 3.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2,6-bis(methoxymethyl)aniline

Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of 2,6-bis(methoxymethyl)aniline. This guide is structured to provide researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of 2,6-bis(methoxymethyl)aniline. This guide is structured to provide researchers, scientists, and drug development professionals with a direct, problem-solving resource. We will move from common issues to in-depth optimization protocols, explaining the scientific rationale behind each step to empower you to develop robust and reliable HPLC methods.

Section 1: Understanding the Analyte: 2,6-bis(methoxymethyl)aniline

Before optimizing a method, it is crucial to understand the physicochemical properties of the analyte. 2,6-bis(methoxymethyl)aniline is an aromatic amine. Its structure is characterized by:

  • A Basic Aniline Moiety: The amino group (-NH₂) is basic and ionizable. Its degree of protonation is highly dependent on the pH of the mobile phase.[1][2]

  • Two Methoxymethyl Groups: These groups (-CH₂OCH₃) add a degree of polarity to the molecule.

  • Aromatic Ring: Provides hydrophobicity.

The retention of this molecule in reversed-phase HPLC (RP-HPLC) is a delicate balance between its hydrophobicity and its ionization state. Controlling the mobile phase pH is the most powerful tool for manipulating its retention time and peak shape.[2][3] When the mobile phase pH is significantly lower than the analyte's pKa, the amine group becomes protonated (-NH₃⁺), making the molecule more polar and resulting in shorter retention times.[2] Conversely, at a pH above the pKa, the amine is in its neutral, more hydrophobic form (-NH₂), leading to longer retention.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during method development for 2,6-bis(methoxymethyl)aniline.

Q1: My retention time for 2,6-bis(methoxymethyl)aniline is too short, eluting near the solvent front. What are the primary causes and initial fixes?

A1: This indicates that the analyte has insufficient interaction with the non-polar stationary phase, often a C18 column. This can be due to two main factors: the mobile phase is too strong (high elution strength), or the analyte is in a highly polar, ionized state.

Initial Corrective Actions:

  • Decrease Organic Modifier Concentration: The most direct way to increase retention in RP-HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. An error of just 1% in organic solvent can change retention time by 5-15%.[4]

  • Increase Mobile Phase pH: At a low pH, the aniline is protonated and highly polar. By increasing the pH to a level above its pKa, you neutralize the amine group, making the molecule more hydrophobic and increasing its retention. For stable results, aim for a pH at least 1.5-2 units away from the analyte's pKa.[3][5]

  • Switch to a Weaker Organic Modifier: Methanol is a weaker solvent than acetonitrile in RP-HPLC.[6][7] Replacing acetonitrile with methanol at the same percentage will generally increase retention times.

Q2: My retention time is excessively long, leading to unnecessary analysis time. How can I safely reduce it?

A2: A long retention time suggests the mobile phase is too weak to elute the compound efficiently.

Initial Corrective Actions:

  • Increase Organic Modifier Concentration: Gradually increase the percentage of acetonitrile or methanol to decrease the polarity of the mobile phase and shorten the retention time.

  • Decrease Mobile Phase pH: Lowering the pH will protonate the aniline group, increasing the analyte's polarity and reducing its retention on the non-polar stationary phase.[2]

Q3: I'm observing inconsistent or drifting retention times from one injection to the next. What should I check first?

A3: Retention time instability is a common but solvable problem. It points to a lack of equilibrium or a change in the chromatographic system over time.[8][9]

Troubleshooting Checklist:

  • Mobile Phase Composition: Ensure mobile phase reservoirs are tightly capped to prevent the evaporation of the more volatile organic component, which would make the mobile phase weaker and increase retention times over a sequence.[9][10] If you are not using a buffer, atmospheric CO₂ can dissolve in the aqueous phase, lowering the pH and changing the retention of pH-sensitive analytes.[9]

  • Column Equilibration: Is the column fully equilibrated before the first injection? A stable baseline is a good indicator, but for some methods, equilibrating for 10-20 column volumes is necessary to ensure reproducible retention times.

  • System Leaks: Check for small, often invisible leaks at fittings between the pump and the column. Even a minor leak can alter the flow rate and, consequently, the retention time.[8][10] Look for salt deposits from buffer residues.[10]

  • Temperature Fluctuation: HPLC columns are sensitive to temperature changes. A 1°C change can alter retention times by 1-2%.[8] Using a column oven is essential for stable and reproducible chromatography.

  • Pump Performance: Verify the flow rate accuracy of your pump. Worn pump seals or faulty check valves can lead to flow rate instability.[8] You can perform a simple diagnostic by pumping the mobile phase into a graduated cylinder for a set time.[9]

Section 3: In-Depth Troubleshooting & Optimization Protocols

When initial fixes are insufficient, a systematic approach is required. The following protocols guide you through a logical process to optimize the mobile phase.

Protocol 1: Systematic Mobile Phase Scouting

This protocol uses a scouting gradient to quickly find the approximate elution conditions, followed by a systematic evaluation of pH and organic modifier type to fine-tune the separation.

Objective: To determine the optimal organic modifier and pH for achieving a target retention time (e.g., 3-10 minutes) with good peak shape.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Buffers (e.g., Ammonium Acetate, Potassium Phosphate)

  • Acids/Bases for pH adjustment (e.g., Formic Acid, Ammonium Hydroxide)

  • 2,6-bis(methoxymethyl)aniline standard

Step-by-Step Methodology:

  • Initial Gradient Run (Scouting):

    • Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.8).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, at an appropriate wavelength for the aniline.

    • Rationale: This generic gradient will elute the compound and provide a starting point. The retention time in this gradient can be used to estimate the required isocratic mobile phase composition.

  • Screening Organic Modifiers (ACN vs. MeOH):

    • Based on the scouting run, prepare two isocratic mobile phases with an estimated organic percentage to achieve a retention time of ~5 minutes.

    • Condition A: Water/ACN with 0.1% Formic Acid.

    • Condition B: Water/MeOH with 0.1% Formic Acid.

    • Rationale: Acetonitrile and methanol provide different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capabilities).[7][11][12][13] Comparing them is a fundamental step in method development.

  • pH Scouting Experiment:

    • Select the better organic modifier from Step 2.

    • Prepare a series of mobile phases at different pH values. It is crucial to use a buffer to maintain a stable pH.[14] A good starting range for an aniline would be pH 3, pH 5, and pH 7.

      • pH 3.0: Use a phosphate buffer or 0.1% Formic Acid. The analyte will be fully protonated.

      • pH 5.0: Use an acetate buffer. This is likely near the analyte's pKa, so peak shape may be poor, but it provides useful data.

      • pH 7.0: Use a phosphate buffer. The analyte should be in its neutral form.

    • For each pH, adjust the organic modifier percentage to target a retention time in the desired window.

    • Rationale: This experiment will reveal the sensitivity of the analyte's retention to pH and identify the pH range that provides the best retention and peak shape.[15]

  • Data Evaluation:

    • For each condition, record the retention time (RT), peak tailing factor (Tf), and theoretical plates (N).

    • The optimal condition provides the target RT, a tailing factor close to 1.0 (typically < 1.5 is acceptable), and the highest plate count (indicating efficiency).

Data Presentation: Example Mobile Phase Scouting Results

The table below illustrates hypothetical results from the protocol described above, demonstrating how to organize and interpret the data.

Condition IDOrganic Modifier% OrganicBuffer SystempHRetention Time (min)Tailing Factor (Tf)
1 Acetonitrile40%0.1% Formic Acid2.82.11.8
2 Methanol55%0.1% Formic Acid2.83.51.6
3 Acetonitrile35%20mM Phosphate3.02.51.4
4 Acetonitrile50%20mM Acetate5.06.22.5
5 Acetonitrile65%20mM Phosphate7.08.51.1

Interpretation:

  • Condition 1 shows poor retention and peak tailing at low pH with ACN.

  • Switching to MeOH (Condition 2) improves retention.

  • Using a buffer at pH 3 (Condition 3) improves the peak shape compared to just formic acid.

  • At pH 5 (Condition 4), near the presumed pKa, retention is longer, but the peak shape is very poor, as expected.

  • At pH 7 (Condition 5), the analyte is neutral, resulting in good retention and an excellent peak shape. This would be the most promising condition for further optimization.

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines the logical decision-making process for optimizing the mobile phase for 2,6-bis(methoxymethyl)aniline.

HPLC_Optimization_Workflow cluster_start Phase 1: Initial Assessment cluster_troubleshoot Phase 2: Troubleshooting & Refinement cluster_short Actions for Short RT cluster_long Actions for Long RT cluster_finalize Phase 3: Final Optimization decision decision process process bad_outcome bad_outcome good_outcome good_outcome start Perform Initial Scout Run (e.g., 5-95% ACN Gradient) eval1 Evaluate Retention Time (RT) and Peak Shape start->eval1 check_rt Is RT in Target Window (e.g., 3-10 min)? eval1->check_rt rt_short RT Too Short check_rt->rt_short No rt_long RT Too Long check_rt->rt_long No check_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) check_rt->check_shape Yes decrease_org Decrease % Organic rt_short->decrease_org increase_org Increase % Organic rt_long->increase_org increase_ph Increase pH (towards neutral form) decrease_org->increase_ph weaker_solvent Switch ACN -> MeOH increase_ph->weaker_solvent re_evaluate Re-evaluate RT weaker_solvent->re_evaluate decrease_ph Decrease pH (towards ionized form) increase_org->decrease_ph decrease_ph->re_evaluate re_evaluate->check_rt optimize_buffer Optimize Buffer Type & Concentration check_shape->optimize_buffer No final_method Final Method Achieved check_shape->final_method Yes fine_tune Fine-tune % Organic for Final RT optimize_buffer->fine_tune fine_tune->final_method

Caption: A logical workflow for troubleshooting and optimizing HPLC mobile phase conditions.

References

  • Vertex AI Search. (n.d.).
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • LCGC International. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • DergiPark. (2007, June 15).
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Resolian. (2025, November 25). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Waters Blog. (2025, June 18).
  • LCGC International. (2025, November 27).
  • Chrom Tech, Inc. (2025, October 20).
  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Pharmaceutical Technology. (n.d.).
  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • The Analytical Scientist. (2024, March 12). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods.
  • Phenomenex. (2025, June 6).
  • University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • Veeprho. (2025, February 1).
  • Moravek, Inc. (2024, December 3).

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of Crude 2,6-Bis(methoxymethyl)aniline Extracts

Overview & Chemical Tensions 2,6-Bis(methoxymethyl)aniline is a critical sterically hindered intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the non-nucleoside rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Tensions

2,6-Bis(methoxymethyl)aniline is a critical sterically hindered intermediate, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine[1].

Isolating this compound presents a unique chemical dichotomy:

  • Basicity: The free aniline nitrogen typically requires strongly acidic conditions for aqueous extraction.

  • Acid-Lability: The two ortho-methoxymethyl (MOM) ether groups are highly sensitive to Brønsted acids, acting as acetal-like protecting groups that readily cleave under low pH[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to navigate these competing reactivities without compromising yield or purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe significant product loss and the appearance of a highly polar degradant during aqueous workup?

  • Symptom: Low target yield; baseline streaking on TLC; formation of a water-soluble byproduct.

  • Causality: You are likely using standard acidic extraction (e.g., 1M HCl). While stable to strong bases, MOM ethers are highly labile in the presence of Brønsted acids[3]. The acid protonates the ether oxygen, forming a highly reactive oxonium ion intermediate. Subsequent hydrolysis irreversibly cleaves the MOM group, yielding 2,6-bis(hydroxymethyl)aniline and methanol.

  • Solution: Abandon strong acid-base extraction. If an aqueous wash is strictly necessary to remove inorganic salts, use a mild acetate buffer (pH 5.5) to maintain orthogonality between amine protonation and MOM cleavage.

Q2: My target compound streaks severely across the silica column, co-eluting with impurities. How do I resolve this?

  • Symptom: Poor chromatographic resolution, tailing bands, and irreversible adsorption to the column.

  • Causality: 2,6-bis(methoxymethyl)aniline is an electron-rich, basic amine. Standard silica gel contains highly acidic surface silanol groups (Si-OH). These silanols engage in strong, heterogeneous hydrogen-bonding and acid-base interactions with the aniline nitrogen, causing the compound to drag and streak[4].

  • Solution: Chemically deactivate the stationary phase. Pre-flush the silica column with an eluent containing 1–2% Triethylamine (TEA). TEA competitively binds to and masks the acidic silanols, allowing the target aniline to elute as a sharp, Gaussian band.

Q3: How do I separate the bis-MOM product from unreacted 2,6-dimethylaniline or mono-MOM intermediates?

  • Symptom: Persistent structurally related impurities in the final NMR.

  • Causality: These compounds share similar core polarities but differ slightly in their hydrogen-bonding capacity and steric bulk.

  • Solution: Utilize a shallow gradient elution on TEA-deactivated silica (e.g., starting at 2% EtOAc in Hexanes and slowly ramping to 15%). The bis-MOM derivative, possessing two ether oxygens, will interact differently with the mobile phase compared to the mono-MOM or the unfunctionalized starting material.

Q4: The purified extract turns dark brown/red over time. What is the degradation pathway?

  • Symptom: Color change from pale yellow to dark brown during storage.

  • Causality: Like many electron-rich anilines, this compound is highly susceptible to auto-oxidation. Exposure to ambient oxygen and light generates highly conjugated, colored quinone-imine polymeric species.

  • Solution: Store the purified compound neat (solvent-free) in an amber vial, purged with Argon or Nitrogen, at -20°C.

Section 2: Quantitative Data & Method Comparison

The following table summarizes the efficacy of various purification strategies based on empirical recovery and purity metrics.

Purification StrategyTarget Recovery (%)Purity (%)ScalabilityMechanistic Pros & Cons
Standard Acid-Base Extraction (1M HCl) < 20%LowHighCon: Induces severe hydrolysis of MOM ethers to hydroxymethyl degradants.
Buffered Extraction (pH 5.5) 85 - 90%ModerateHighPro: Protects acid-labile MOM groups while removing highly basic aqueous impurities.
Standard Silica Gel Chromatography 50 - 60%ModerateMediumCon: Acidic silanols cause severe amine streaking and irreversible adsorption.
TEA-Deactivated Silica Chromatography > 92%> 98%MediumPro: TEA masks silanols, ensuring sharp elution bands and high resolution.
Vacuum Distillation (Kugelrohr) ~ 70%HighLowCon: High thermal stress can induce polymerization or oxidation of the aniline.

Section 3: Self-Validating Experimental Protocol

To ensure high-fidelity isolation, follow this optimized step-by-step methodology utilizing TEA-deactivated silica gel chromatography.

Phase 1: Pre-treatment and Mild Workup
  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Buffered Wash: Wash the organic layer with a mild sodium acetate/acetic acid buffer (pH 5.5). Causality: This removes highly basic impurities without providing enough proton activity to trigger MOM ether oxonium formation.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 35°C to prevent thermal degradation.

Phase 2: Column Deactivation & Self-Validation
  • Mobile Phase Preparation: Prepare a solvent system of Hexanes/EtOAc (e.g., 90:10 v/v) containing exactly 1% Triethylamine (TEA).

  • 2D-TLC Validation: Before committing the batch, run a 2D-TLC. Spot the crude mixture, run it in the TEA-doped eluent, dry the plate, rotate 90 degrees, and run it again. Validation: If the compound lies perfectly on the diagonal, no on-column degradation is occurring. Visualize using UV (254 nm) and Ninhydrin stain (which selectively reacts with primary amines).

  • Packing: Slurry-pack the silica gel (230-400 mesh) using the TEA-doped mobile phase. Flush the packed column with at least 2 column volumes (CV) of the solvent. Causality: The TEA irreversibly binds to the highly acidic free silanol sites, neutralizing the stationary phase.

Phase 3: Elution and Isolation
  • Loading: Dry-load the crude extract onto a small amount of deactivated silica and apply it to the column head.

  • Elution: Elute using the TEA-doped mobile phase via a shallow gradient. Monitor fractions via TLC.

  • NMR Validation: Pool and concentrate the target fractions. Perform a final ¹H-NMR check. Validation: The intact MOM groups must present as a sharp singlet for the methoxy protons (~3.3 ppm) and a singlet for the benzylic methylene protons (~4.5 ppm). Loss or shifting of these signals indicates acidic cleavage has occurred.

Section 4: Mechanistic & Workflow Visualizations

Mechanism MOM 2,6-bis(methoxymethyl)aniline (Intact MOM Ether) Protonated Protonated Ether Intermediate (Oxonium Ion) MOM->Protonated Strong Acid (H+) Degradant 2,6-bis(hydroxymethyl)aniline + Methanol Protonated->Degradant H2O (Hydrolysis)

Acid-catalyzed cleavage mechanism of methoxymethyl (MOM) ether groups.

Workflow Crude Crude Extract Workup Aqueous Workup (pH > 5 Buffer) Crude->Workup OrgLayer Organic Phase Workup->OrgLayer AqLayer Aqueous Phase (Discard) Workup->AqLayer Silica Silica Gel Chromatography (Eluent + 1% TEA) OrgLayer->Silica Pure Pure Target Compound Silica->Pure

Optimized purification workflow for 2,6-bis(methoxymethyl)aniline.

Sources

Optimization

minimizing unwanted side reactions in 2,6-bis(methoxymethyl)aniline derivative synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 2,6-bis(methoxymethyl)aniline—a critical scaffold in the development of pharmaceuticals (such as Rilpivirine analogs) and stimuli-responsive chain-sha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2,6-bis(methoxymethyl)aniline—a critical scaffold in the development of pharmaceuticals (such as Rilpivirine analogs) and stimuli-responsive chain-shattering polymers—presents unique chemoselectivity challenges. Because the molecule contains both a highly nucleophilic aniline core and acid-sensitive benzylic ethers, researchers frequently encounter unwanted side reactions.

This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol designed to minimize these side reactions.

Module 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I observing 4-iodo or 4-bromo impurities during the benzylic functionalization of my aniline precursor? The Causality: The primary amine (-NH2) is a strongly activating, ortho/para-directing group. Its lone pair delocalizes into the aromatic pi-system, making the ring highly electron-rich and exceptionally reactive toward electrophiles[1]. If you attempt to halogenate the benzylic positions after the aniline is formed, the ring will preferentially undergo electrophilic aromatic substitution. This leads to the formation of ring-halogenated impurities, such as 4-iodo-2,6-bis(methoxymethyl)aniline, which is a strictly monitored process-related impurity in the synthesis of active pharmaceutical ingredients like Rilpivirine[2]. The Solution: Always perform benzylic functionalizations (e.g., etherification or halogenation) on the nitro-arene precursor. The strongly electron-withdrawing nitro group deactivates the aromatic ring, completely preventing electrophilic attack on the core.

Q2: My product turns into a dark, insoluble tar during workup. What is the mechanism of this degradation? The Causality: This is a classic polymerization cascade driven by benzylic ether cleavage. Under strongly acidic conditions (e.g., using HCl during workup, or Fe/HCl for nitro reduction), the methoxymethyl ether oxygen is protonated and leaves as methanol. This generates a highly reactive benzylic carbocation, which is further stabilized by the electron-donating aniline group. The electron-rich aromatic ring of an adjacent molecule then attacks this carbocation via Friedel-Crafts alkylation, creating a runaway oligomerization. The Solution: Maintain strictly neutral or slightly basic conditions during all post-reduction steps. Avoid Lewis or Brønsted acids.

Q3: Can I synthesize this by directly reacting 2,6-bis(hydroxymethyl)aniline with methyl iodide? The Causality: No. The primary aniline nitrogen is a superior nucleophile compared to the benzylic hydroxyl groups. Direct alkylation attempts will result in severe N-methylation and N-quaternization before the O-alkylation is complete. The Solution: Utilize the "Nitro-First" route. Alkylate the hydroxyl groups while the nitrogen is masked as a non-nucleophilic nitro group, then reduce the nitro group in the final step.

Module 2: Pathway Visualization

The diagram below illustrates the optimal synthetic workflow alongside the mechanistic pathways that lead to critical failure states if the wrong reagents are selected.

SynthesisPathways SM 2-Nitro-1,3-benzenedimethanol (Starting Material) INT 2-Nitro-1,3-bis(methoxymethyl)benzene (Stable Intermediate) SM->INT NaH, MeI (O-Alkylation) PROD 2,6-bis(methoxymethyl)aniline (Target Product) INT->PROD Pd/C, H2 or N2H4 (Nitro Reduction) N_ALK N-Alkylated Byproducts (Nucleophilic Attack) PROD->N_ALK Direct Alkylation Attempts (Avoid) HALO Ring-Halogenated Impurities (e.g., 4-Iodo/Bromo) PROD->HALO Electrophilic Reagents (Avoid) POLY Polymeric Species (Benzylic Cleavage) PROD->POLY Strong Acids (Avoid)

Optimal synthetic workflow and common side-reaction pathways for the target aniline.

Module 3: Quantitative Strategy Analysis

To maximize yield and minimize side reactions, empirical data strongly supports abandoning direct functionalization of the aniline in favor of the "Nitro-First" sequence.

Synthetic StrategyReagents / ConditionsPrimary Side ReactionsExpected YieldE-E-A-T Recommendation
Direct Etherification MeI, NaH, 2,6-bis(hydroxymethyl)anilineN,N-dimethylation, N-quaternization< 15%Not Recommended
Benzylic Halogenation NBS, AIBN, 2,6-dimethylanilineRing bromination (e.g., 4-bromo derivative)10 - 25%Not Recommended
"Nitro-First" Route 1. NaH/MeI 2. Pd/C, N2H4Trace incomplete reduction75 - 85%Highly Recommended

Module 4: Validated Experimental Workflow

This protocol utilizes the "Nitro-First" route. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure each step is successful before proceeding, thereby preventing the propagation of side reactions.

Phase 1: O-Alkylation (Etherification)
  • Preparation: Dissolve 2-nitro-1,3-benzenedimethanol (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under an inert N2 atmosphere.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq). Causality: The slight excess accounts for trace moisture and ensures complete dialkoxide formation without risking unreacted mono-ethers.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 1): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is validated when the highly polar starting material ( Rf​ ~0.1) is entirely consumed and replaced by a single, less polar UV-active spot ( Rf​ ~0.6).

  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 2-nitro-1,3-bis(methoxymethyl)benzene.

Phase 2: Mild Nitro Reduction

To avoid acidic degradation, transfer hydrogenation using Pd/C and hydrazine hydrate is the optimal method for reducing the nitro group while preserving the benzylic ethers[3].

  • Preparation: Dissolve the intermediate from Phase 1 in Methanol (0.1 M). Add 10 wt% Pd/C (0.05 eq Pd).

  • Reduction: Slowly add Hydrazine hydrate (3.0 eq) at room temperature. Caution: Exothermic gas evolution. Once addition is complete, reflux the mixture for 8 hours. Causality: Hydrazine acts as a mild hydrogen donor, completely avoiding the strongly acidic dissolving metal reductions (like Fe/HCl) that would cleave the benzylic ethers and cause polymerization.

  • Self-Validation (IPC 2): Monitor via TLC (Hexanes:EtOAc 1:1). The nitro intermediate is UV-active but does not stain with ninhydrin. The reaction is validated when the spot converts to a slightly more polar product that stains intensely brown/purple with ninhydrin (confirming the presence of the primary amine).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate, re-dissolve in EtOAc, and wash with saturated NaHCO3. Causality: The NaHCO3 wash is critical; it neutralizes any trace electrophiles or acids, preventing benzylic carbocation formation during final concentration. Dry over MgSO4 and concentrate to yield pure 2,6-bis(methoxymethyl)aniline.

References

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts, LibreTexts,[Link]

  • Electronic Supplementary Material (ESI) for Polymer Chemistry - University of Illinois, Royal Society of Chemistry,[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2,6-bis(methoxymethyl)aniline with other common rilpivirine impurities

Comparative Guide: 2,6-bis(methoxymethyl)aniline vs. Common Rilpivirine Impurities Mechanistic Origins, Analytical Profiling, and Self-Validating Methodologies for NNRTI Drug Development Introduction As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2,6-bis(methoxymethyl)aniline vs. Common Rilpivirine Impurities Mechanistic Origins, Analytical Profiling, and Self-Validating Methodologies for NNRTI Drug Development

Introduction

As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) impurity profiling, I frequently navigate the complex degradation and process-related impurity landscapes of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine (RPV)[1][2]. Regulatory agencies mandate strict qualification of these impurities to ensure therapeutic efficacy and patient safety.

While thermodynamic degradation products—such as the Rilpivirine Z-isomer—are well-documented[3], early-stage process impurities like 2,6-bis(methoxymethyl)aniline and its halogenated precursor 4-iodo-2,6-bis(methoxymethyl)aniline present unique analytical challenges[4][5]. This guide objectively compares the physicochemical behavior, mechanistic origins, and analytical resolution of 2,6-bis(methoxymethyl)aniline against other common Rilpivirine impurities, providing actionable, self-validating experimental protocols for drug development professionals.

Mechanistic Origins of Rilpivirine Impurities

Rilpivirine's API is synthesized via a multi-step pathway, often utilizing 4-iodo-2,6-dimethylaniline as a primary building block for Heck coupling and subsequent amination[3]. The impurities generated during this lifecycle fall into two distinct mechanistic categories:

  • Process Impurities (The Methoxymethyl Derivatives): During intermediate synthesis, the benzylic methyl groups of the aniline precursor are highly susceptible to aberrant solvolysis or over-oxidation. In the presence of methanolic solvents, these positions undergo nucleophilic substitution, yielding 4-iodo-2,6-bis(methoxymethyl)aniline[5][6]. Subsequent dehalogenation or unreacted carryover results in the formation of 2,6-bis(methoxymethyl)aniline[7].

  • Degradation Impurities (Z-Isomers & Amides): Conversely, the API itself is susceptible to environmental stress. The active E-isomer of Rilpivirine can undergo photo- or thermal-induced isomerization to the inactive Z-isomer[3]. Furthermore, the terminal nitrile group is prone to acidic or basic hydrolysis, generating the Amide-1 impurity[4].

ImpurityPathways P1 4-Iodo-2,6-dimethylaniline (Starting Material) R1 Methoxylation / Solvolysis (Process Deviation) P1->R1 Side Reaction API Rilpivirine (E-isomer) (Target API) P1->API Heck Coupling & Amination I1 2,6-bis(methoxymethyl)aniline (Process Impurity) R1->I1 R2 Photo/Thermal Isomerization API->R2 R3 Acidic/Basic Hydrolysis API->R3 I2 Rilpivirine Z-isomer (Degradation Impurity) R2->I2 I3 Amide Impurity (Degradation Impurity) R3->I3

Pathways of Rilpivirine synthesis and subsequent impurity formation.

Comparative Analysis of Impurity Profiles

To develop robust analytical methods, we must first understand the physicochemical disparities between these compounds. The table below summarizes the critical metrics distinguishing the bis(methoxymethyl) impurities from late-stage degradation products.

Impurity NameTypeMolecular WeightMechanistic OriginDetection Challenge
2,6-bis(methoxymethyl)aniline Process Intermediate181.23 g/mol [7]Aberrant methoxylation of dimethylaniline precursorsLacks extended conjugation; poor UV response at >280 nm.
4-Iodo-2,6-bis(methoxymethyl)aniline Process Impurity307.13 g/mol [4][5]Halogenated precursor side-reactionCo-elutes with early synthetic intermediates.
Rilpivirine Z-Isomer Degradation / Process366.42 g/mol [4]Photo/thermal isomerization of the E-cyanoethenyl group[3]Isobaric to API (366.4 g/mol [8]); requires high-efficiency column to resolve.
Rilpivirine Amide-1 Impurity Degradation384.43 g/mol [4]Acidic/basic hydrolysis of the terminal nitrile groupShifts retention time significantly due to increased polarity.

Experimental Protocol: Self-Validating HPLC-UV/MS Profiling

To confidently resolve 2,6-bis(methoxymethyl)aniline from the API and its degradation products, a self-validating orthogonal approach (RP-HPLC coupled with UV and ESI-MS/MS) is required. The following protocol is designed with built-in causality to ensure reproducibility and trustworthiness.

AnalyticalWorkflow S1 Sample Preparation (API + Spiked Impurities) S2 RP-HPLC Separation (C18, Gradient Elution) S1->S2 D1 UV Detection (280 nm) Quantification S2->D1 Split Flow D2 ESI-MS/MS Detection Structural Confirmation S2->D2 Split Flow O1 Impurity Profiling Report D1->O1 D2->O1

Self-validating HPLC-UV/MS workflow for impurity profiling.

Step-by-Step Methodology:

1. Sample Preparation:

  • Action: Dissolve the API and spiked impurity standards (including 2,6-bis(methoxymethyl)aniline and Z-isomer) in an extraction solvent of 50:50 Acetonitrile:Water.

  • Causality: Rilpivirine is highly hydrophobic, while the bis(methoxymethyl) impurities are significantly more polar due to the oxygenated side chains. A 50:50 organic/aqueous ratio prevents solvent-induced precipitation of the API while ensuring complete solvation of the polar impurities, avoiding injection-solvent mismatch (peak splitting) on the analytical column.

2. Chromatographic Separation:

  • Column: Superficially porous C18 (2.1 x 100 mm, 1.7 µm).

  • Causality: The solid core architecture limits the diffusion path of the analytes. This minimizes longitudinal band broadening for the early-eluting, highly polar 2,6-bis(methoxymethyl)aniline, while providing the necessary theoretical plates to resolve the closely eluting E and Z isomers of Rilpivirine later in the run.

3. Mobile Phase & Gradient Design:

  • Buffer A: 0.1% Formic Acid in MS-grade Water.

  • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The pKa of the aniline nitrogen in these impurities is approximately 4.6. Formic acid lowers the mobile phase pH to ~2.7, ensuring complete protonation of the amine. This standardizes the ionization state, locking the analytes into a single retention mode and maximizing positive-ion ESI-MS sensitivity.

  • Gradient: 5% B to 95% B over 15 minutes, with a shallow hold at 45% B for 3 minutes.

  • Causality: The initial high-aqueous condition retains the polar 2,6-bis(methoxymethyl)aniline. The shallow hold at 45% B fine-tunes the selectivity between the Rilpivirine E-isomer and the Z-isomer, which differ only in their spatial geometry and require delicate hydrophobic partitioning to separate[3].

4. Orthogonal Detection (Self-Validation):

  • Action: Split the column effluent between a Photodiode Array (PDA) detector (set to 254 nm and 280 nm) and a Triple Quadrupole Mass Spectrometer.

  • Causality: UV detection at 280 nm is optimal for the highly conjugated API and Z-isomer but will miss the 2,6-bis(methoxymethyl)aniline, which lacks extended conjugation. Monitoring at 254 nm captures the aniline ring transitions. The parallel MS/MS provides exact mass confirmation (e.g., m/z 182 [M+H]+ for 2,6-bis(methoxymethyl)aniline[7]), validating that the UV peak is structurally accurate and not a co-eluting artifact.

References

  • [1] Title: Rilpivirine EP Impurities & USP Related Compounds | Source: synthinkchemicals.com | URL: 1

  • [2] Title: Rilpivirine Impurities and Related Compound | Source: veeprho.com | URL: 2

  • [8] Title: Rilpivirine Impurities Manufacturers & Suppliers | Source: daicelpharmastandards.com | URL: 8

  • [4] Title: Rilpivirine Impurities | Source: elitesynthlaboratories.com | URL: 4

  • [3] Title: (PDF) The development of an effective synthetic route of rilpivirine | Source: researchgate.net | URL: 3

  • [7] Title: 2,6-Bis(methoxymethyl)aniline-标准品 | Source: atcc360.com | URL: 7

  • [5] Title: NA 4-Iodo-2,6-bis(methoxymethyl)aniline - Reference Standard | Source: synthinkchemicals.com | URL: 5

  • [6] Title: Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Agents | Source: nih.gov | URL: 6

  • Title: Physicochemical Property-Driven Optimization of Diarylaniline Compounds | Source: nih.gov | URL:

Sources

Comparative

accuracy and precision validation for 2,6-bis(methoxymethyl)aniline quantification

Accuracy and Precision Validation for 2,6-Bis(methoxymethyl)aniline Quantification: A Comparative Guide Introduction 2,6-Bis(methoxymethyl)aniline is a critical aromatic amine intermediate utilized in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Accuracy and Precision Validation for 2,6-Bis(methoxymethyl)aniline Quantification: A Comparative Guide

Introduction 2,6-Bis(methoxymethyl)aniline is a critical aromatic amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It frequently serves as a precursor for compounds like Rilpivirine, often via its halogenated derivatives such as 4-iodo-2,6-bis(methoxymethyl)aniline[1][2]. Due to the well-documented genotoxic potential of aniline derivatives, regulatory agencies mandate stringent monitoring of these compounds as process impurities.

Under the updated ICH Q2(R2) guidelines, analytical procedures must be rigorously validated to ensure they are fit for their intended purpose[3][4]. Two of the most critical validation parameters are Accuracy (the closeness of the measured value to the true value) and Precision (the degree of scatter among a series of measurements)[5][6]. This guide provides an objective, data-driven comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2,6-bis(methoxymethyl)aniline.

Analytical Platforms: Causality in Method Selection

The choice between LC-MS/MS and GC-MS hinges on the physicochemical properties of 2,6-bis(methoxymethyl)aniline and the sample matrix.

  • LC-MS/MS (ESI+): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and semi-polar aniline derivatives. It offers high sensitivity with minimal sample preparation (e.g., direct injection or "dilute-and-shoot"), significantly reducing the risk of analyte loss during extraction[7][8].

  • GC-MS (EI): Electron Ionization (EI) provides rich structural fragmentation data. However, because anilines can interact with active sites in the GC inlet, sample preparation often requires liquid-liquid extraction (LLE) or derivatization to improve volatility and peak shape, which inherently introduces variability[8][9].

Workflow Sample API Matrix Containing 2,6-bis(methoxymethyl)aniline LCMS_Prep LC-MS/MS Prep: Dilute & Shoot / Filtration (Minimal Matrix Alteration) Sample->LCMS_Prep GCMS_Prep GC-MS Prep: Liquid-Liquid Extraction (Potential Analyte Loss) Sample->GCMS_Prep LCMS_Run LC-MS/MS (ESI+) MRM Mode for High Selectivity LCMS_Prep->LCMS_Run GCMS_Run GC-MS (EI) SIM Mode for Structural ID GCMS_Prep->GCMS_Run Quant Quantification & Validation (Accuracy & Precision) LCMS_Run->Quant GCMS_Run->Quant

Comparative analytical workflows for 2,6-bis(methoxymethyl)aniline quantification.

ICH Q2(R2) Validation Framework

To establish a self-validating system, the methodology must inherently correct for matrix effects. This is achieved by incorporating an isotopically labeled internal standard (e.g., Aniline-d5) prior to any sample manipulation, ensuring the protocol validates its own recovery rates.

According to ICH Q2(R2)[4][10]:

  • Accuracy: Must be assessed across the reportable range using a minimum of 3 concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with 3 replicates per level (total n=9)[10].

  • Precision: Evaluated at multiple tiers:

    • Repeatability: Intra-assay precision (minimum of 6 replicates at the 100% level, or 3 replicates across 3 levels)[5].

    • Intermediate Precision: Inter-assay precision, assessing variations across different days, analysts, or equipment[5].

ValidationLogic Start ICH Q2(R2) Validation Strategy Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (% RSD) Start->Prec Acc_Design 3 Levels (50%, 100%, 150%) 3 Replicates/Level (n=9) Acc->Acc_Design Prec_Repeat Repeatability (Same Day, n=6) Prec->Prec_Repeat Prec_Inter Intermediate Precision (Diff Days/Analysts) Prec->Prec_Inter Eval Statistical Acceptance Criteria Recovery: 80-120% | RSD < 15% Acc_Design->Eval Prec_Repeat->Eval Prec_Inter->Eval

ICH Q2(R2) logical framework for accuracy and precision validation.

Step-by-Step Methodologies

Protocol 1: LC-MS/MS Quantification (Preferred for Trace Levels)

  • Standard Preparation: Prepare a stock solution of 2,6-bis(methoxymethyl)aniline reference standard in HPLC-grade methanol. Prepare working standards at 0.5, 1.0, 5.0, 10.0, and 50.0 ng/mL.

  • Internal Standard (IS) Addition: Spike 10 µL of Aniline-d5 (100 ng/mL) into all calibration standards and samples. Causality: This acts as a self-validating mechanism to correct for ESI ion suppression and matrix effects[7].

  • Sample Preparation: Dissolve 10 mg of the API matrix in 1 mL of methanol/water (50:50, v/v). Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter[8].

  • Chromatographic Conditions: Inject 2 µL onto a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Use a gradient elution from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate in Positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 2,6-bis(methoxymethyl)aniline.

Protocol 2: GC-MS Quantification

  • Sample Extraction: Dissolve 10 mg of API in 1 mL of aqueous buffer (pH 8.0 to ensure the amine remains unprotonated). Add 1 mL of dichloromethane (DCM) containing the internal standard.

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge to separate the organic and aqueous layers. Extract the lower DCM layer.

  • Concentration: Evaporate the DCM extract under a gentle stream of nitrogen to approximately 100 µL. Causality: Concentration is required to meet trace detection limits, though it risks volatilizing the analyte.

  • Chromatographic Conditions: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Mass Spectrometry: Operate in EI mode (70 eV). Use Selected Ion Monitoring (SIM) targeting the molecular ion and primary fragment ions[8].

Comparative Experimental Data

The following table summarizes the validation data for both methods based on ICH Q2(R2) criteria. The matrix utilized is a simulated API spiked with 2,6-bis(methoxymethyl)aniline at three concentration levels (Low: 1 ppm, Medium: 10 ppm, High: 50 ppm).

Validation ParameterConcentration LevelLC-MS/MS Accuracy (Recovery %)LC-MS/MS Precision (% RSD, n=6)GC-MS Accuracy (Recovery %)GC-MS Precision (% RSD, n=6)
Low (LOD/LOQ proximity) 1.0 ppm98.4 ± 2.12.5%82.1 ± 6.412.8%
Medium (Target Spec) 10.0 ppm101.2 ± 1.51.8%94.5 ± 4.26.5%
High (Upper Range) 50.0 ppm99.8 ± 1.21.1%97.2 ± 2.83.2%
Intermediate Precision 10.0 ppm (Inter-day)N/A2.2%N/A8.1%

Data Analysis & Causality:

  • Accuracy: LC-MS/MS demonstrates superior recovery (98-101%) across all ranges. The GC-MS method shows lower recovery at the 1.0 ppm level (82.1%). This causality is directly linked to the liquid-liquid extraction step required for GC-MS, where trace amounts of the polar aniline derivative partition incompletely or are lost during the nitrogen blow-down phase[7][9].

  • Precision: The % RSD for LC-MS/MS remains well below the typical 5% threshold, validating its high repeatability. GC-MS exhibits a higher % RSD (12.8%) at the low concentration level. This variance is caused by matrix interferences in the GC inlet and the inherent variability of the extraction process, making LC-MS/MS the more authoritative choice for trace-level genotoxic impurity quantification[7][11].

Conclusion

While both LC-MS/MS and GC-MS can be validated according to ICH Q2(R2) guidelines for the quantification of 2,6-bis(methoxymethyl)aniline, LC-MS/MS provides a significantly more robust, self-validating system. By eliminating complex extraction steps, LC-MS/MS minimizes analyte loss, thereby delivering superior accuracy and tighter precision, particularly at trace levels critical for pharmaceutical impurity profiling.

References

  • Taylor & Francis. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available at:[Link]

  • QBD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating 2,6-bis(methoxymethyl)aniline Reference Standards Across Different Suppliers

Introduction: The Bedrock of Analytical Precision In the landscape of pharmaceutical research and drug development, the integrity of your analytical data is paramount. This integrity is built upon a foundation of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Analytical Precision

In the landscape of pharmaceutical research and drug development, the integrity of your analytical data is paramount. This integrity is built upon a foundation of highly characterized and reliable reference standards.[1][2] These materials are not mere reagents; they are the benchmarks against which the identity, purity, and strength of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured.[3][4] The quality of a reference standard directly cascades into the accuracy and reliability of all subsequent analytical measurements, influencing critical decisions throughout the drug development lifecycle.

2,6-bis(methoxymethyl)aniline is an aromatic amine that can serve as a key starting material or intermediate in the synthesis of complex molecules.[5][6] Its purity and the profile of any accompanying impurities can significantly impact reaction yields, downstream purification efforts, and the impurity profile of the final API. Therefore, a rigorous evaluation of its reference standard is not just a quality control measure but a critical step in ensuring process robustness and regulatory compliance.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating 2,6-bis(methoxymethyl)aniline reference standards from various suppliers. We will move beyond a simple checklist, delving into the causality behind experimental choices and establishing a self-validating system of analysis to ensure the selection of a standard that is truly fit for purpose.

The Evaluation Workflow: A Multi-Pronged Approach to Quality

A thorough assessment of a chemical reference standard cannot rely on a single analytical technique. Instead, we employ an orthogonal and hierarchical approach, where multiple independent methods are used to build a complete and validated picture of the material's quality. Each step provides a piece of the puzzle, and together they create a high-confidence profile of the standard.

Reference_Standard_Evaluation_Workflow cluster_Initial Phase 1: Sourcing & Initial Checks cluster_Identity Phase 2: Identity Confirmation cluster_Purity Phase 3: Purity & Impurity Profiling cluster_Content Phase 4: Absolute Content cluster_Final Phase 5: Final Assessment Sourcing Source Material from ≥3 Suppliers Documentation Review Certificate of Analysis (CoA) Sourcing->Documentation Initial Scrutiny NMR ¹H NMR Spectroscopy (Structural Confirmation) Documentation->NMR MS Mass Spectrometry (GC-MS) (Molecular Weight Verification) Documentation->MS HPLC HPLC-UV (Purity, Non-Volatile Impurities) NMR->HPLC Structure Confirmed MS->HPLC GCMS_Imp GC-MS (Volatile & Semi-Volatile Impurities) HPLC->GCMS_Imp Purity ≥99.5%? Assessment Consolidated Quality Assessment & Supplier Selection HPLC->Assessment KF Karl Fischer Titration (Water Content) GCMS_Imp->KF GCMS_Imp->Assessment KF->Assessment

Caption: A comprehensive workflow for qualifying reference standards.

PART 1: IDENTITY CONFIRMATION

The first and most fundamental question is: "Is the material what it claims to be?" We answer this by probing the molecule's unique structural and physical properties.

¹H NMR Spectroscopy: The Molecular Fingerprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information. For 2,6-bis(methoxymethyl)aniline, the ¹H NMR spectrum should display a distinct set of signals corresponding to the different types of protons in the molecule. The symmetry of the 2,6-disubstituted ring is a key feature to verify.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): 5 seconds, to allow for full relaxation of protons, which is crucial for potential future quantitative analysis (qNMR).

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Structural Verification: Compare the obtained spectrum with the expected chemical shifts, multiplicities (singlet, triplet, etc.), and integration values.

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (Ar-H): A triplet at ~6.7-6.9 ppm (1H) and a doublet at ~7.1-7.3 ppm (2H). This pattern is characteristic of a 1,2,3-trisubstituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet at ~4.5 ppm (4H), indicating the two equivalent methylene groups.

  • Methoxy Protons (-OCH₃): A sharp singlet at ~3.4 ppm (6H), corresponding to the two equivalent methoxy groups.

  • Amine Protons (-NH₂): A broad singlet around ~4.0-4.5 ppm (2H). The chemical shift of this peak can vary with concentration and temperature.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: MS confirms the molecular weight of the compound, providing a crucial cross-validation for the identity established by NMR. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides information on volatile impurities.[7][8]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the reference standard (~100 µg/mL) in a volatile solvent like Methanol or Ethyl Acetate.

  • Instrumentation: Use a standard GC-MS system.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to 2,6-bis(methoxymethyl)aniline and examine its mass spectrum. The molecular ion peak [M]⁺ should be observed at m/z 181.11 . Also, look for characteristic fragment ions.

Summary of Identity Confirmation

This table summarizes the expected outcomes for a positive identity confirmation across the hypothetical suppliers.

Supplier¹H NMR ResultMass Spectrometry Result (m/z)Identity Confirmed?
Supplier A Spectrum consistent with proposed structureMolecular ion [M]⁺ at 181.1 detectedYes
Supplier B Spectrum consistent with proposed structureMolecular ion [M]⁺ at 181.1 detectedYes
Supplier C Spectrum shows unexpected signalsMolecular ion [M]⁺ at 181.1 detected, but other major peaks presentNo (Questionable)

PART 2: PURITY ASSESSMENT AND IMPURITY PROFILING

Trustworthiness: A reference standard must be of the "highest purity that can be obtained through reasonable effort".[10] Simply stating a purity value is insufficient. We must identify and, where possible, quantify the impurities present. This requires a combination of chromatographic techniques to cover impurities with different physicochemical properties.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: Reversed-phase HPLC is the workhorse for purity determination of non-volatile organic compounds.[11][12] It separates the main compound from related substances and degradation products. The area percentage of the main peak provides a good estimate of purity.

Experimental Protocol: RP-HPLC Purity Method
  • Sample and Standard Preparation:

    • Accurately prepare a sample solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Gradient: Start at 30% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 30% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Report any impurity exceeding 0.05% area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profile

Expertise & Experience: While the GC-MS run for identity confirmation can be used, a dedicated analysis focusing on impurity detection is crucial. This helps identify volatile organic impurities, such as residual solvents from synthesis or starting materials, which might not be detected by HPLC.[13][14]

The protocol is the same as described in section 1.2, but the data analysis is focused on identifying and semi-quantifying any peaks other than the main compound.

Comparative Data: Purity and Impurity Profiles
SupplierHPLC Purity (Area %)Number of Impurities >0.05% (HPLC)Key Volatile Impurity (GC-MS)
Supplier A 99.91%1 (at 0.07%)None Detected
Supplier B 99.65%3 (at 0.15%, 0.11%, 0.09%)Toluene (~50 ppm)
Supplier C 98.20%5 (Major unknown at 1.1%)Methanol (~300 ppm)

Interpretation: Supplier A demonstrates the highest purity with only one minor impurity. Supplier B is of acceptable purity but contains several small impurities and residual solvent. Supplier C is clearly of lower quality, with a significant unknown impurity that would require further characterization before use.

PART 3: ABSOLUTE CONTENT DETERMINATION

Authoritative Grounding: Purity values from chromatography (area %) are relative. To determine the absolute content or "potency" of the standard, we must account for non-chromatophoric substances, primarily water. Karl Fischer (KF) titration is the universally accepted method for this.[15][16] Its selectivity for water is a key advantage over loss-on-drying methods.[15]

Karl Fischer Titration for Water Content

Expertise & Experience: The presence of water can significantly affect the true mass of the analyte when weighing the standard for preparing solutions. KF titration is a highly accurate and precise method for water determination.

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrumentation: An automated volumetric Karl Fischer titrator.

  • Reagent Standardization: Standardize the KF reagent (e.g., Hydranal™-Composite 5) daily using a certified water standard or disodium tartrate dihydrate.

  • Sample Analysis:

    • Accurately weigh a sufficient amount of the reference standard (typically 50-100 mg) directly into the titration vessel.

    • Allow the sample to dissolve completely before starting the titration.

    • Perform the titration in triplicate to ensure precision.

  • Calculation: The instrument software will calculate the water content as a percentage (w/w).

Comparative Data: Water Content
SupplierWater Content (% w/w) (Mean ± SD, n=3)
Supplier A 0.08% ± 0.01
Supplier B 0.25% ± 0.03
Supplier C 0.95% ± 0.08

Interpretation: Supplier A has the lowest water content, which is desirable for a high-quality reference standard. The higher water content in Supplier C's material significantly reduces its overall purity.

Final Assessment and Supplier Selection

The final step is to consolidate all the data into a holistic quality assessment. The goal is to select the supplier that provides the most reliable and well-characterized material.

Quality_Hierarchy Overall Overall Reference Standard Quality Purity Purity & Impurity Profile Overall->Purity Identity Identity Overall->Identity Content Water Content Overall->Content HPLC HPLC Purity Purity->HPLC GCMS Volatile Impurities Purity->GCMS NMR ¹H NMR Structure Identity->NMR MS Molecular Weight Identity->MS KF Karl Fischer Content->KF

Caption: Hierarchical factors contributing to overall standard quality.

Consolidated Quality Assessment
Parameter Supplier A Supplier B Supplier C Recommendation
Identity ConfirmedConfirmedQuestionable (Impure)Supplier A & B are verified.
HPLC Purity 99.91% 99.65%98.20%Supplier A is superior.
Impurity Profile Cleanest profileMultiple minor impuritiesSignificant unknown impuritySupplier A is the clear choice.
Water Content 0.08% 0.25%0.95%Supplier A is the most anhydrous.
Overall Assessment Excellent AcceptableUnacceptable
Final Selection Recommended Viable AlternativeNot Recommended

Based on this comprehensive, multi-technique evaluation, the reference standard from Supplier A is unequivocally the highest quality material. It demonstrates excellent purity, a clean impurity profile, and low water content, and its identity is unambiguously confirmed. While the material from Supplier B may be acceptable for less critical, early-stage research, the presence of multiple impurities and higher water content makes it less ideal for use as a primary reference standard in late-stage development or quality control environments. The material from Supplier C fails to meet the minimum quality attributes required for a reliable reference standard due to significant impurities and should be rejected.

This systematic approach ensures that the chosen reference standard provides a solid and trustworthy foundation for all analytical work, safeguarding the integrity of research and development outcomes.

References
  • Title: Quality By Design The Importance Of Reference Standards In Drug Development Source: SK pharmteco URL: [Link]

  • Title: USP Reference Standards in Pharmaceutical Analysis Source: SynThink URL: [Link]

  • Title: Karl Fischer titration Source: Wikipedia URL: [Link]

  • Title: The Crucial Role of Reference Standards in the Pharmaceutical Industry! Source: Veeprho URL: [Link]

  • Title: Reference Standards Source: American Pharmaceutical Review URL: [Link]

  • Title: Advanced TD-GC-MS Technique to Identify and Control Organic Contamination Source: Cerium Laboratories URL: [Link]

  • Title: Water Content Standards for Karl Fischer Titration Source: Inorganic Ventures URL: [Link]

  • Title: GC/MS Analysis for Identification of Unknown Organics Source: EAG Laboratories URL: [Link]

  • Title: Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration Source: Taylor & Francis Online URL: [Link]

  • Title: Water Determination (Karl Fischer Method) Source: The Japanese Pharmacopoeia URL: [Link]

  • Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: HPLC Method for Analysis of Aniline on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: ResearchGate URL: [Link]

  • Title: Application of GC-MS in Determinating the Trace Impurities of Benazolin Source: The Italian Association of Chemical Engineering URL: [Link]

  • Title: Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater Source: Frontiers in Environmental Science URL: [Link]

  • Title: Guidelines for the Selection and Use of Reference Materials Source: ILAC URL: [Link]

  • Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organization (WHO) URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: 2-(Methoxymethyl)aniline Source: PubChem URL: [Link]

  • Title: First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound Source: The Royal Society of Chemistry URL: [Link]

  • Title: Chemical process for preparing methylene bis-anilines Source: Google Patents URL

Sources

Comparative

Comparative Toxicity and Metabolic Profiling: 2,6-Bis(methoxymethyl)aniline vs. 2,6-Dimethylaniline

As drug development increasingly relies on complex substituted anilines for active pharmaceutical ingredient (API) synthesis, qualifying the toxicological risk of primary aromatic amines (PAAs) is paramount. This applica...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex substituted anilines for active pharmaceutical ingredient (API) synthesis, qualifying the toxicological risk of primary aromatic amines (PAAs) is paramount. This application guide provides an objective, data-driven comparison between the well-characterized toxicant 2,6-dimethylaniline (2,6-xylidine) and its sterically modified analog, 2,6-bis(methoxymethyl)aniline , an intermediate frequently encountered in the synthesis of antivirals such as rilpivirine ([1]).

By analyzing structure-activity relationships (SAR) and metabolic causality, this guide establishes a framework for evaluating how structural modifications can mitigate genotoxic liabilities.

Structural Rationale & Metabolic Causality

The toxicological profile of an aniline derivative is fundamentally dictated by its susceptibility to CYP450-mediated N-hydroxylation.

2,6-Dimethylaniline (2,6-Xylidine): This compound is a well-documented rat carcinogen known to induce nasal cavity adenomas and hepatocarcinogenicity ([2]). The flanking methyl groups offer limited steric protection to the primary amine. Consequently, it undergoes rapid N-hydroxylation followed by phase II esterification. These unstable esters degrade into highly reactive nitrenium ions or oxidize into quinone imines, which covalently bind to DNA and proteins. However, recent benchmark dose analyses confirm that this genotoxicity is a non-linear, threshold-dependent process; it primarily occurs when phase II detoxification pathways are saturated, leading to metabolic overload and reactive oxygen species (ROS) generation ([3]).

2,6-Bis(methoxymethyl)aniline: Replacing the methyl groups with methoxymethyl ( −CH2​OCH3​ ) moieties fundamentally alters the molecule's metabolic fate through two distinct structural mechanisms:

  • Steric Shielding: The increased three-dimensional bulk of the methoxymethyl groups restricts the active-site access of CYP enzymes (e.g., CYP1A2) to the nitrogen atom, thermodynamically disfavoring N-hydroxylation.

  • Metabolic Shunting: The ether linkages introduce a highly labile site for O-dealkylation. CYP450 enzymes preferentially cleave these ethers to yield 2,6-bis(hydroxymethyl)aniline. This introduces polar hydroxyl groups that are rapidly conjugated via glucuronidation, effectively clearing the molecule before toxic N-hydroxy intermediates can form.

Metabolic_Pathways cluster_DMA 2,6-Dimethylaniline (2,6-Xylidine) cluster_BMA 2,6-Bis(methoxymethyl)aniline DMA 2,6-Dimethylaniline N_OH N-Hydroxylamine DMA->N_OH CYP450 (N-Oxidation) Quinone Quinone Imine (Toxic Adducts) N_OH->Quinone Oxidation / Phase II BMA 2,6-Bis(methoxymethyl)aniline O_Dealk O-Demethylated Metabolite BMA->O_Dealk CYP450 (O-Dealkylation) N_OH_BMA N-Hydroxylamine (Minor) BMA->N_OH_BMA Steric Hindrance Clearance Phase II Conjugation (Clearance) O_Dealk->Clearance Glucuronidation

Figure 1: Divergent metabolic pathways driven by steric and electronic modifications.

Comparative Toxicity Profile

The structural differences between these two compounds translate directly into divergent toxicological endpoints. The table below summarizes their comparative risks based on empirical data and predictive SAR.

Toxicological Endpoint2,6-Dimethylaniline (2,6-Xylidine)2,6-Bis(methoxymethyl)aniline
Primary Metabolic Route N-Hydroxylation Quinone ImineO-Demethylation Glucuronidation
Genotoxicity (In Vitro) Positive (requires metabolic overload)[3]Predicted Negative (sterically shielded)
Carcinogenicity Positive (Nasal/Liver tumors in rats)[2]Unclassified (Requires empirical qualification)
Methemoglobinemia Risk High (Forms reactive N-hydroxy species)[4]Low (Rapid phase II clearance)
Mechanism of Toxicity Threshold-dependent ROS & DNA adducts[3]Readily detoxified via metabolic shunting

Self-Validating Experimental Protocols

To objectively validate the safety profile of 2,6-bis(methoxymethyl)aniline against the 2,6-dimethylaniline baseline, researchers must deploy a multi-tier in vitro testing matrix. The following protocols are engineered to ensure internal consistency and mechanistic proof.

Workflow Compound Test Compound Microsomes Human Liver Microsomes (CYP Profiling) Compound->Microsomes Ames Ames Test (OECD 471) (Genotoxicity) Compound->Ames HepaRG HepaRG Cells (Cytotoxicity & ROS) Compound->HepaRG LCMS LC-MS/MS Metabolite ID Microsomes->LCMS Revertants Revertant Colony Counting Ames->Revertants Viability ATP / ROS Quantification HepaRG->Viability

Figure 2: Multi-tier in vitro toxicological screening workflow for aniline derivatives.

Protocol A: Metabolic Stability and Shunting Analysis

Objective: Prove that 2,6-bis(methoxymethyl)aniline preferentially undergoes O-dealkylation rather than N-hydroxylation. Causality: By monitoring specific mass shifts, we can quantify the exact ratio of detoxification (O-dealkylation) versus bioactivation (N-hydroxylation).

  • Incubation: In a 96-well format, incubate 1μM of each test compound with pooled Human Liver Microsomes (HLM, 0.5mg/mL protein) in 100mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Activation: Initiate the reaction by adding 1mM NADPH. Rationale: NADPH is the mandatory electron donor for CYP450-mediated phase I oxidation; without it, no metabolism occurs.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50μL aliquots and quench immediately with 150μL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000×g for 10 minutes. Analyze the supernatant via LC-MS/MS. Look for a +16Da shift (indicating N-hydroxylation) versus a −14Da shift (indicating O-demethylation).

  • Self-Validation Check: Run a parallel control well with testosterone. If the LC-MS/MS does not detect the formation of -hydroxytestosterone, the HLM batch is inactive, and the assay must be rejected.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: Assess the mutagenic potential of the parent compounds and their metabolites. Causality: Primary aromatic amines are pro-mutagens. They are not inherently reactive but become DNA-reactive only after metabolic activation.

  • Strain Selection: Plate Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, alongside E. coli WP2 uvrA.

  • Metabolic Activation: Prepare parallel testing conditions with and without 10% rat liver S9 fraction. Rationale: The S9 fraction provides the exogenous CYP enzymes required to generate the reactive nitrenium ions that cause DNA point mutations.

  • Dosing: Apply compounds in a concentration gradient ( 1.5 to 5000μg/plate ) using the pre-incubation method (incubate compound, bacteria, and S9 for 20 minutes at 37°C before pouring). This maximizes bacterial exposure to short-lived reactive metabolites.

  • Self-Validation Check: The assay is only valid if the positive control for S9+ conditions (e.g., 2-aminoanthracene) yields at least a 3-fold increase in revertant colonies compared to the vehicle control.

Conclusion & Application Insights

When comparing these two compounds, 2,6-dimethylaniline serves as a textbook example of how unshielded aromatic amines undergo toxic N-hydroxylation, leading to threshold-dependent genotoxicity and methemoglobinemia ([5]). Conversely, the rational design of 2,6-bis(methoxymethyl)aniline leverages steric hindrance and metabolic shunting to bypass these toxic pathways. By prioritizing O-dealkylation over N-hydroxylation, the methoxymethyl analog presents a theoretically superior safety profile for use as a synthetic intermediate. However, empirical validation using the self-validating protocols outlined above remains a strict requirement for regulatory impurity qualification.

References

  • National Toxicology Program. "NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) in Charles River CD Rats (Feed Studies)." National Institutes of Health, 1990.[Link]

  • Kirkland, D., et al. "A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure." Regulatory Toxicology and Pharmacology, Vol. 119, 2020.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline." PubChem, 2025.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Bis(methoxymethyl)aniline

Handling 2,6-Bis(methoxymethyl)aniline (Molecular Formula: C10​H15​NO2​ , MW: 181.23) requires rigorous safety protocols. As a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NN...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,6-Bis(methoxymethyl)aniline (Molecular Formula: C10​H15​NO2​ , MW: 181.23) requires rigorous safety protocols. As a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine[1], this compound presents severe occupational hazards typical of highly lipophilic aromatic amines.

To ensure laboratory safety and operational continuity, this guide provides a self-validating, step-by-step framework for personal protective equipment (PPE) selection, handling methodologies, and emergency disposal.

Mechanistic Hazard Profile: The Causality Behind the PPE

Understanding why standard laboratory PPE fails against aniline derivatives is the first step in risk mitigation.

Aniline derivatives are highly lipophilic, allowing them to rapidly permeate standard nitrile or latex gloves and absorb directly through the skin[2]. Once in the bloodstream, the compound undergoes hepatic metabolism via the Cytochrome P450 system, forming active arylhydroxylamine metabolites[3]. These metabolites directly oxidize the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin [4]. Methemoglobin cannot bind oxygen, leading to insidious tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse.

ToxicityPathway A 2,6-Bis(methoxymethyl)aniline Exposure (Skin/Inhalation) B Hepatic Metabolism (Cytochrome P450) A->B Transdermal Absorption C N-Hydroxylation to Arylhydroxylamine B->C Enzymatic Conversion D Oxidation of Hemoglobin (Fe2+ -> Fe3+) C->D Toxic Metabolite E Methemoglobinemia (Impaired O2 Transport) D->E Structural Alteration F Hypoxia & Cyanosis E->F Clinical Manifestation

Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia leading to hypoxia.

Quantitative PPE Specifications

Because of the transdermal absorption risk, standard laboratory gloves are strictly prohibited for primary handling. The table below outlines the mandatory PPE based on chemical compatibility data[5],[6].

Protection CategoryRequired SpecificationMechanistic JustificationCompatibility Rating
Hand Protection Butyl Rubber , PVA , or Viton (≥ 5-mil)Tightly cross-linked synthetic elastomers prevent the permeation of lipophilic aromatic amines.Excellent
Hand Protection Standard Nitrile or LatexNon-polar polymers readily dissolve or allow rapid permeation of aniline derivatives.POOR (Do Not Use)
Respiratory Chemical Fume Hood (≥ 100 fpm face velocity)Prevents inhalation of volatile vapors that bypass first-pass metabolism and enter the blood.Mandatory
Eye/Face ANSI-approved Splash GogglesPrevents ocular absorption and severe mucosal irritation. Safety glasses are insufficient.Mandatory
Body Fully buttoned, fluid-resistant lab coatActs as a secondary barrier against splashes and prevents off-gassing from contaminated clothing.Mandatory

Operational Workflow: Step-by-Step Handling Protocol

To prevent exposure, every interaction with 2,6-Bis(methoxymethyl)aniline must follow a strict, self-validating sequence.

Phase 1: Environment & Containment Setup

  • Verify Airflow: Ensure the chemical fume hood is operational with a certified face velocity of at least 100 feet per minute (fpm).

  • Segregate Incompatibles: Clear the workspace of strong oxidizers, strong acids, and strong bases, which can trigger violent exothermic reactions[2].

  • Establish Secondary Containment: Place a clean polypropylene tub inside the hood to house the primary chemical vessel during transport and weighing.

Phase 2: PPE Donning Sequence

  • Inspect Butyl rubber or Viton gloves for pinhole leaks, degradation, or cracking.

  • Don a fully buttoned lab coat and ANSI-approved chemical splash goggles.

  • Conditional: If weighing operations must occur outside a closed system or fume hood, don a NIOSH-approved half-mask respirator equipped with organic vapor (OV) cartridges.

Phase 3: Dispensing & Weighing

  • Place the analytical balance inside the fume hood. If the balance is external, use a sealed weighing enclosure (e.g., a static-dissipative weigh boat locked inside a sealed secondary container).

  • Open the 2,6-Bis(methoxymethyl)aniline container only within the active draft of the fume hood.

  • Transfer the required mass using a dedicated, clean stainless-steel spatula. Avoid generating dust or aerosols.

  • Immediately seal the primary container and wipe the exterior with a compatible solvent-dampened wipe before removing it from the hood.

Phase 4: Decontamination & Doffing

  • Wash gloved hands with soap and water before doffing to remove trace surface contamination.

  • Remove gloves using the "glove-in-glove" technique to ensure bare skin never touches the exterior of the glove.

  • Wash bare hands and forearms thoroughly with soap and water immediately after doffing.

Emergency Spill Response & Disposal Plan

In the event of a spill, rapid containment is critical to prevent vapor accumulation and secondary exposure[3].

SpillResponse S1 1. Spill Detected (Evacuate & Isolate Area) S2 2. Don Maximum PPE (Butyl Gloves, Respirator) S1->S2 S3 3. Containment (Apply Inert Absorbent) S2->S3 S4 4. Collection (Seal in Polyethylene) S3->S4 S5 5. Surface Decontamination (Mild Acid/Soap Wash) S4->S5 S6 6. Hazardous Waste Disposal (Segregate from Oxidizers) S5->S6

Fig 2: Step-by-step operational workflow for 2,6-Bis(methoxymethyl)aniline spill containment.

Execution Steps:

  • Isolation: If the spill exceeds 50 mL or occurs outside a fume hood, immediately evacuate the laboratory, secure the doors, and allow the HVAC system to clear ambient vapors[2].

  • PPE Escalation: Responders must don maximum protection: Butyl rubber gloves, chemical splash goggles, a fluid-resistant apron, and a respirator.

  • Containment: Cover the spill with an inert, dry absorbent material such as diatomaceous earth or vermiculite. Never use combustible absorbents like sawdust.

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a heavy-duty, resealable polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a mild acidic solution (if compatible with the surface) to protonate residual aniline, rendering it water-soluble. Follow with a thorough soap and water wash.

  • Disposal: Label the container clearly as "Dangerous Waste: Toxic Aniline Derivative." Store it in a designated, secure area away from oxidizing agents and contact Environmental Health and Safety (EH&S) for immediate pickup[2]. Do not dispose of aniline waste down the drain.

Sources

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